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10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine Documentation Hub

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  • Product: 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine
  • CAS: 94685-97-9

Core Science & Biosynthesis

Foundational

Chemical Structure and Properties of 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine and Perazine

The following technical guide provides an in-depth analysis of the chemical structure, synthesis, and pharmacological properties of 10-[3-(4-Methyl-1-piperazinyl)propyl]phenothiazine (clinically known as Perazine ) and e...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the chemical structure, synthesis, and pharmacological properties of 10-[3-(4-Methyl-1-piperazinyl)propyl]phenothiazine (clinically known as Perazine ) and explicitly addresses the structural isomer 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine referenced in your request.

Executive Summary & Structural Identification[1]

Subject Identity: The chemical string "10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine" describes a specific structural isomer of the phenothiazine class. However, it is critical to distinguish between two closely related isomers to ensure clinical and chemical accuracy:

  • The Clinical Standard (Perazine): 10-[3 -(4-Methyl-1-piperazinyl)propyl]phenothiazine. This is the neuroleptic drug used for schizophrenia. It possesses a linear 3-carbon (n-propyl) bridge.

  • The Branched Isomer (Target Structure): 10-[2 -(4-Methyl-1-piperazinyl)propyl]phenothiazine. This structure contains a branched alkyl chain (isobutyl-like linkage).

Technical Insight: According to Structure-Activity Relationship (SAR) rules for phenothiazines, the linear 3-carbon chain is essential for high-potency dopamine


 receptor antagonism (antipsychotic effect). The branched 2-carbon chain  (as seen in the prompt's specific structure) typically shifts pharmacological activity towards antihistaminic (H1)  and anticholinergic  effects, significantly reducing neuroleptic potency [1, 2].

This guide focuses on the physicochemical properties of this chemical class, using Perazine as the primary reference standard while highlighting the distinct properties of the branched isomer where relevant.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8]

Molecular Configuration

The core scaffold consists of a tricyclic phenothiazine ring system substituted at the N-10 position.[1]

FeaturePerazine (Clinical Standard) Branched Isomer (Prompt Target)
IUPAC Name 10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine10-[2-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine
Linker Chain Linear

-propyl (

)
Branched (

)
Formula


Molar Mass 339.50 g/mol 339.50 g/mol
Chirality AchiralChiral (at the C2 propyl carbon)
Primary Activity Antipsychotic (

antagonist)
Weak Antihistamine / Sedative
Key Physicochemical Parameters

Data based on the Perazine standard.

  • Lipophilicity (LogP): ~3.8 – 4.2. Highly lipophilic, facilitating Blood-Brain Barrier (BBB) penetration.

  • pKa:

    • 
       (Piperazine 
      
      
      
      ): ~7.8 (Physiologically protonated).
    • 
       (Piperazine 
      
      
      
      ): ~3.5.
  • Solubility: Free base is insoluble in water; highly soluble in organic solvents (chloroform, ethanol). The Dihydrochloride salt (

    
    ) is water-soluble.
    
  • UV-Vis Absorption: Characteristic peaks at

    
     254 nm and 306 nm (attributable to the phenothiazine chromophore).
    

Synthesis & Manufacturing Protocol

The synthesis of the 10-substituted phenothiazine core requires a nucleophilic substitution reaction. The choice of the alkylating agent determines whether the Linear or Branched isomer is formed.

Reaction Mechanism (Alkylation)

The synthesis involves the alkylation of the 10H-phenothiazine nitrogen using a strong base to generate the phenothiazinyl anion, followed by the addition of the specific chloro-alkyl-piperazine.

Critical Control Point: To synthesize the Linear (Perazine) , one must use 1-(3-chloropropyl)-4-methylpiperazine. To synthesize the Branched (Target) isomer, one would use 1-(2-chloropropyl)-4-methylpiperazine.

Detailed Protocol (Standard Perazine Route)
  • Activation:

    • Reagents: 10H-Phenothiazine (1.0 eq), Sodium Amide (

      
      ) or Sodium Hydride (
      
      
      
      ) (1.2 eq).
    • Solvent: Anhydrous Toluene or Xylene.

    • Condition: Reflux under Nitrogen (

      
      ) atmosphere for 2-3 hours.
      
    • Observation: Color change to reddish-brown indicates formation of the sodium salt.

  • Alkylation:

    • Reagent: Add 1-(3-chloropropyl)-4-methylpiperazine (1.1 eq) dropwise.

    • Condition: Reflux for 10-12 hours.

    • In-Process Control (IPC): Monitor by TLC (Mobile phase:

      
       9:1). Disappearance of phenothiazine spot (
      
      
      
      ) indicates completion.
  • Work-up:

    • Cool reaction mixture.[1] Wash with water (x3) to remove salts.

    • Extract organic layer with dilute

      
       (converts product to water-soluble salt).
      
    • Basify aqueous extract with

      
       to precipitate the free base.
      
    • Extract into

      
      , dry over 
      
      
      
      , and evaporate.
  • Purification:

    • Recrystallization from Ethanol/Ether or conversion to Dimalate/Dihydrochloride salt for stability.

Synthesis Workflow Diagram

Synthesis Start 10H-Phenothiazine Base Activation (NaNH2 / Toluene) Start->Base Reflux 2h Anion Phenothiazinyl Anion Base->Anion - NH3 Alkyl Add Alkyl Halide 1-(3-chloropropyl)-4-methylpiperazine Anion->Alkyl Nucleophilic Subst. Product Perazine (Free Base) Alkyl->Product Reflux 12h Salt Perazine Dihydrochloride Product->Salt HCl/EtOH

Figure 1: Synthetic pathway for the production of Perazine. To obtain the branched isomer, the alkyl halide in step 3 is substituted with the 2-chloropropyl variant.

Structure-Activity Relationship (SAR) Analysis

This section validates why the distinction between the "2-propyl" and "3-propyl" string is critical for researchers.

The "Carbon Bridge" Rule
  • 3-Carbon Bridge (Perazine): The distance between the phenothiazine N10 and the side-chain amine is optimal for overlapping with the dopamine molecule's conformation. This allows the molecule to block

    
     receptors effectively [3].
    
  • 2-Carbon/Branched Bridge (Target Isomer): Shortening or branching the chain (as in Promethazine or the requested isomer) sterically hinders the "dopamine overlap." The molecule loses neuroleptic potency and gains affinity for Histamine

    
     and Muscarinic 
    
    
    
    receptors.
Substituent Effects[3]
  • Piperazine Ring: Increases anti-emetic and antipsychotic potency compared to aliphatic amines (e.g., Chlorpromazine). It also reduces the likelihood of sedation compared to dimethylamine derivatives.

  • N-Methyl Group: Essential for optimal lipophilicity and receptor binding.

Receptor Affinity Profile (Perazine)
ReceptorAffinity (

)
Clinical Effect
Dopamine

HighAntipsychotic (Positive symptoms)
Serotonin

ModerateMood regulation / Negative symptoms
Histamine

ModerateSedation / Weight gain
Adrenergic

ModerateOrthostatic hypotension
Muscarinic

LowDry mouth, blurred vision

Metabolism and Pharmacokinetics

Understanding the metabolic fate is crucial for drug development and toxicology.

Primary Enzyme: CYP1A2 and CYP3A4. Major Metabolic Pathways:

  • N-Demethylation: Removal of the methyl group on the piperazine ring (Active metabolite: Desmethylperazine).

  • Sulfoxidation: Oxidation of the phenothiazine sulfur to a sulfoxide (Inactive).

  • N-Oxidation: Oxidation of the piperazine nitrogen.

Metabolic Pathway Diagram

Metabolism Parent Perazine (Parent Drug) Desmethyl Desmethylperazine (Active) Parent->Desmethyl CYP1A2 (N-Demethylation) Sulfoxide Perazine Sulfoxide (Inactive) Parent->Sulfoxide CYP3A4 (S-Oxidation) NOxide Perazine N-Oxide Parent->NOxide FMO (N-Oxidation)

Figure 2: Primary metabolic pathways for Perazine mediated by hepatic cytochrome P450 enzymes.

Analytical Identification Methods

For researchers verifying the identity of the substance (specifically distinguishing the linear vs. branched isomer), the following protocols are standard.

NMR Spectroscopy (Distinction Protocol)
  • Perazine (Linear): The propyl chain appears as three distinct signals. The central methylene (

    
    ) will appear as a quintet around 
    
    
    
    1.8-2.0 ppm.
  • Branched Isomer: The methine proton (

    
    ) at the branching point will appear as a complex multiplet, and the methyl doublet (
    
    
    
    ) will be a distinct signal around
    
    
    1.0-1.2 ppm.
HPLC Method[4][6]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Retention Time: The branched isomer typically elutes earlier than the linear Perazine due to reduced surface area interaction with the C18 stationary phase.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4748, Perazine. Retrieved from [Link]

  • Hardman, J. G., & Limbird, L. E. (Eds.). (2001). Goodman & Gilman's The Pharmacological Basis of Therapeutics. 10th Edition. McGraw-Hill. (Chapter: Phenothiazine Structure-Activity Relationships).[2][3][4][5][6]

  • DrugBank Online. (2024). Perazine: Pharmacology and Structure. Retrieved from [Link]

  • Breyer-Pfaff, U. (1990). Metabolism of the phenothiazine neuroleptic perazine. Drug Metabolism Reviews. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Receptor Binding Affinity Profile of Prochlorperazine (10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine)

Introduction Prochlorperazine, chemically known as 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine, is a well-established first-generation antipsychotic of the phenothiazine class.[1][2] First approved for medical use...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Prochlorperazine, chemically known as 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine, is a well-established first-generation antipsychotic of the phenothiazine class.[1][2] First approved for medical use in 1956, its clinical utility extends beyond treating psychotic disorders like schizophrenia to managing severe nausea, vomiting, and non-psychotic anxiety.[1][3][4] The therapeutic efficacy and the adverse effect profile of Prochlorperazine are intrinsically linked to its ability to interact with a wide array of neurotransmitter receptors. This phenomenon, known as polypharmacology, makes a detailed understanding of its receptor binding affinity profile essential for researchers, scientists, and drug development professionals.

This guide provides a comprehensive examination of Prochlorperazine's interactions with its primary and secondary receptor targets. We will delve into the quantitative binding affinity data, present detailed, field-proven methodologies for determining these affinities, and explore the functional consequences of these molecular interactions. The objective is to offer not just data, but a causal understanding of the experimental choices and the implications of Prochlorperazine's complex pharmacology in a drug discovery context.

Part 1: The Complex Polypharmacology of Prochlorperazine

Prochlorperazine's clinical effects are not the result of engaging a single target but rather a constellation of interactions with various G-protein coupled receptors (GPCRs). This multi-target profile underpins both its therapeutic actions and its characteristic side effects.

Primary Target: The Dopamine D2 Receptor

The cornerstone of Prochlorperazine's mechanism of action is its potent antagonism of the dopamine D2 receptor.[3][5][6] This high-affinity interaction is responsible for its antipsychotic effects, which are believed to stem from the blockade of D2 receptors in the mesolimbic pathway of the brain.[1] Its potent antiemetic properties are also attributed to D2 receptor antagonism, specifically within the chemoreceptor trigger zone (CTZ) of the medulla.[1][5][7]

The D2 receptor is a member of the Gi/o-coupled GPCR family. Its activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By acting as a competitive antagonist, Prochlorperazine blocks dopamine from binding, thereby preventing this downstream signaling cascade.[8]

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Binds Prochlorperazine Prochlorperazine (Antagonist) Prochlorperazine->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

Caption: D2 Receptor Antagonism by Prochlorperazine.

Secondary Receptor Targets and Clinical Implications

Beyond its high affinity for D2 receptors, Prochlorperazine binds to a variety of other receptors, which largely accounts for its side-effect profile.[3]

  • Alpha-1 Adrenergic Receptors: Blockade of these receptors can lead to vasodilation, resulting in orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[7][9]

  • Histamine H1 Receptors: Antagonism at H1 receptors is a primary contributor to the sedative and drowsy effects commonly associated with Prochlorperazine.[8][9]

  • Muscarinic Cholinergic Receptors: The anticholinergic activity of Prochlorperazine, resulting from the blockade of these receptors, can cause side effects such as dry mouth, blurred vision, constipation, and urinary retention.[8][9]

  • Serotonin (5-HT) Receptors: Prochlorperazine also shows affinity for several serotonin receptors, notably 5-HT2A and 5-HT2C.[6] Interaction with the 5-HT2A receptor, in particular, is a feature of many atypical antipsychotics and may modulate its overall clinical profile.

Part 2: Quantitative Receptor Binding Affinity Profile

The affinity of a drug for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand (Prochlorperazine) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The following table summarizes publicly available Ki data for Prochlorperazine across various human receptors.

Receptor TargetKi (nM)Receptor FamilyReference(s)
Dopamine D2 0.20 - 3.61Dopamine[10][11]
Dopamine D3 35Dopamine[12]
Serotonin 5-HT2A 7.24Serotonin[6]
Serotonin 5-HT2C 123Serotonin[6]
Serotonin 5-HT1A 5,888Serotonin[6]
Serotonin 5-HT3 1,349Serotonin[6]

Note: Ki values can vary between studies due to differences in experimental conditions, such as tissue preparation, radioligand used, and assay buffer composition.

Part 3: Methodologies for Determining Receptor Binding Affinity

Characterizing a compound's binding profile requires robust and validated experimental protocols. The two primary methodologies employed are direct radioligand binding assays to quantify affinity and functional cell-based assays to determine the physiological consequence of that binding.

Protocol 1: Radioligand Competition Binding Assay for the Dopamine D2 Receptor

This protocol is the gold standard for directly measuring the binding affinity of an unlabeled compound.

Causality and Experimental Rationale: The core principle is competitive displacement. We use a radiolabeled ligand (a "hot" ligand) known to bind with high affinity and specificity to the D2 receptor, such as [3H]Spiperone.[10][13] By introducing increasing concentrations of our unlabeled test compound (Prochlorperazine), we can measure its ability to compete with and displace the radioligand. The concentration at which Prochlorperazine displaces 50% of the bound radioligand is the IC50 value, which is then mathematically converted to the Ki value using the Cheng-Prusoff equation, a step that accounts for the concentration and affinity of the radioligand used.[14] This method provides a direct, quantitative measure of the physical interaction between the drug and the receptor.

radioligand_workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_exec Execution & Analysis P1 Prepare D2 Receptor Membranes P2 Prepare Assay Buffer & Reagents A1 Total Binding Wells: Membranes + [3H]Spiperone P1->A1 A2 Non-Specific Binding Wells: Membranes + [3H]Spiperone + High [Haloperidol] P1->A2 A3 Competition Wells: Membranes + [3H]Spiperone + [Prochlorperazine] P1->A3 P3 Prepare Serial Dilutions of Prochlorperazine P2->A1 P2->A2 P2->A3 P3->A3 E1 Incubate at RT (60-120 min) A1->E1 A2->E1 A3->E1 E2 Rapid Vacuum Filtration (GF/C filters) E1->E2 E3 Wash Filters & Dry E2->E3 E4 Scintillation Counting (Measure Radioactivity) E3->E4 E5 Data Analysis: Calculate IC50 -> Ki E4->E5

Caption: Workflow for a Radioligand Competition Binding Assay.

Detailed Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize tissue or cells known to express the D2 receptor (e.g., CHO-K1 cells stably expressing human D2, or rat striatum tissue) in ice-cold lysis buffer.[14]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[14]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a storage buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[15]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, D2 receptor membranes, and a fixed concentration of [3H]Spiperone (typically near its Kd value).[15]

    • Non-Specific Binding (NSB): Add D2 receptor membranes, [3H]Spiperone, and a high concentration of a non-radiolabeled, potent D2 antagonist (e.g., 10 µM Haloperidol) to saturate all specific binding sites.[15]

    • Competition: Add D2 receptor membranes, [3H]Spiperone, and varying concentrations of Prochlorperazine (typically a 10-point, 1:3 serial dilution).

  • Incubation and Termination:

    • Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach binding equilibrium.[15]

    • Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[13]

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]

  • Detection and Analysis:

    • Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of Prochlorperazine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Self-Validating System: The protocol's integrity is maintained by the parallel assessment of total and non-specific binding wells. A significant window between these two values confirms that specific binding to the target receptor is being measured. Including a known D2 antagonist as a control competitor further validates assay performance.

Protocol 2: Functional Cell-Based cAMP Assay

This protocol measures the functional outcome of D2 receptor antagonism.

Causality and Experimental Rationale: A binding assay confirms interaction, but a functional assay reveals its nature (antagonism, agonism, etc.).[16] Since the D2 receptor is Gi-coupled, its activation by an agonist (like dopamine or a synthetic agonist like Quinpirole) inhibits adenylyl cyclase and lowers intracellular cAMP. As an antagonist, Prochlorperazine will block this effect. We can measure this by pre-treating D2-expressing cells with Prochlorperazine, then stimulating them with a D2 agonist in the presence of Forskolin (a direct activator of adenylyl cyclase). Prochlorperazine's potency is determined by its ability to restore cAMP levels that were suppressed by the agonist. Modern detection methods like HTRF® (Homogeneous Time-Resolved Fluorescence) provide a sensitive and high-throughput readout.[17]

functional_assay_workflow cluster_assay Assay Execution cluster_detect Detection & Analysis P1 Seed D2-expressing cells in 384-well plate A1 Add Prochlorperazine dilutions to cells & pre-incubate P1->A1 P2 Prepare serial dilutions of Prochlorperazine P2->A1 A2 Add D2 Agonist + Forskolin to stimulate cells A1->A2 A3 Incubate to allow cAMP production A2->A3 D1 Lyse cells & add HTRF detection reagents A3->D1 D2 Incubate for HTRF reaction D1->D2 D3 Read plate on HTRF-compatible reader D2->D3 D4 Data Analysis: Calculate IC50 D3->D4

Caption: Workflow for a Functional HTRF cAMP Assay.

Detailed Step-by-Step Protocol:

  • Cell Culture:

    • Culture a cell line stably expressing the human D2 receptor (e.g., HEK293 or CHO) under standard conditions.

    • Harvest and seed the cells into 384-well assay plates at an appropriate density and allow them to adhere overnight.

  • Assay Procedure:

    • Prepare serial dilutions of Prochlorperazine (the antagonist) in a suitable assay buffer.

    • Aspirate the culture medium from the cells and add the Prochlorperazine dilutions. Include "vehicle only" controls. Incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Prepare a stimulation solution containing a fixed concentration of a D2 receptor agonist (e.g., Quinpirole at its EC80 concentration) and Forskolin.

    • Add the stimulation solution to all wells and incubate for a defined period (e.g., 30 minutes) to allow for modulation of cAMP production.

  • Detection (HTRF Example):

    • Add the HTRF detection reagents, which typically include a cAMP-d2 conjugate and an anti-cAMP-cryptate conjugate, in a lysis buffer.

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

    • Read the plate on an HTRF-compatible microplate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration based on a standard curve.

    • Plot the cAMP concentration against the log concentration of Prochlorperazine.

    • Fit the data to a sigmoidal dose-response (inhibitor) curve to determine the functional IC50 value.

Self-Validating System: The assay includes controls for basal cAMP levels (vehicle only), stimulated levels (agonist only), and fully inhibited levels (a known potent antagonist). The robust response of these controls ensures the validity of the data obtained for the test compound.

Part 4: Interpretation and Implications in Drug Development

The comprehensive binding and functional profile of Prochlorperazine is a classic example of a "dirty drug" that derives its clinical utility and its drawbacks from its promiscuity.

  • For the Researcher: The data clearly illustrates why Prochlorperazine is both an effective antipsychotic/antiemetic (high D2 affinity) and why it causes sedation, hypotension, and dry mouth (significant off-target affinities at H1, alpha-1, and muscarinic receptors, respectively).

  • For the Drug Development Professional: This profile serves as a critical benchmark. The goal in developing next-generation antipsychotics or antiemetics is often to retain the high affinity for the D2 receptor (or modulate it in a biased manner) while "designing out" the affinities for off-target receptors like H1 and alpha-1 to create a safer drug with fewer side effects. Understanding the full affinity profile of a lead compound, using the methodologies described, is a cornerstone of modern safety pharmacology and lead optimization. It allows for the early prediction of potential side effects and provides a clear rationale for chemical modifications to improve receptor selectivity.

Conclusion

Prochlorperazine's receptor binding affinity profile is a rich tapestry of high-affinity interactions with its primary D2 receptor target and a spectrum of lower-affinity interactions with other key neuroreceptors. This polypharmacology is the definitive source of its therapeutic and adverse effects. A thorough characterization of this profile, achieved through a combination of precise radioligand binding assays and informative functional cell-based assays, is fundamental. For scientists and researchers, this knowledge not only illuminates the mechanism of a widely used drug but also provides a critical framework for the rational design of safer and more effective medicines for the future.

References

  • Prochlorperazine - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Prochlorperazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. [Link]

  • GPCR Functional Assay Technology - Tanso Biosciences. [Link]

  • What is the mechanism of action and use of Compazine (prochlorperazine)? - Dr.Oracle. [Link]

  • GPCR Functional Cell-based Assays - GenScript. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. [Link]

  • Prochlorperazine - eDrug. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC - NCBI. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. [Link]

  • What is the mechanism of Prochlorperazine Maleate? - Patsnap Synapse. [Link]

  • Prochlorperazine - Wikipedia. [Link]

  • prochlorperazine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Radioligand binding assays - Bio-protocol. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

  • Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC. [Link]

  • Prochlorperazine | Deranged Physiology. [Link]

  • Prochlorperazine | C20H24ClN3S - PubChem. [Link]

  • prochlorperazine [Ligand Id: 7279] activity data from GtoPdb and ChEMBL - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • The phenothiazine-class antipsychotic drugs prochlorperazine and trifluoperazine are potent allosteric modulators of the human P2X7 receptor - PubMed. [Link]

  • Prochlorperazine (Systemic) (Sedative) Monograph for Professionals - Drugs.com. [Link]

  • BindingDB BDBM78434 2-chloranyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;ethane-1,2-disulfonic acid. [Link]

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  • 2-chloro-10-[3-(4-methylpiperazino)propyl]phenothiazine;ethane-1,2-disulfonic acid::Compazine - BindingDB. [Link]

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Foundational

Synthesis Pathways for 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine and Its Analogs

An In-depth Technical Guide Introduction: The Pharmacological Significance of the Phenothiazine Scaffold Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, forming the basis for a wide arra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Introduction: The Pharmacological Significance of the Phenothiazine Scaffold

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2] First recognized for their profound impact on psychiatry with the development of antipsychotic drugs like chlorpromazine, the applications of this tricyclic heterocyclic system have expanded to include antiemetic, antihistaminic, and neuroleptic treatments.[1][3][4] The pharmacological profile of these molecules is critically influenced by the nature of the substituent at the N-10 position of the phenothiazine core.[2][5]

Specifically, the incorporation of a piperazine moiety via an alkyl linker is a well-established strategy for enhancing potency and modulating receptor selectivity, particularly for dopamine D2 receptors.[2][3][6] Compounds featuring a piperazine ring in the side chain generally exhibit potent antipsychotic effects.[2][3] This guide provides a detailed technical overview of the primary synthetic pathways for 10-(2-(4-methyl-1-piperazinyl)propyl)phenothiazine and explores systematic strategies for generating a diverse library of analogs for drug discovery and development.

Core Synthetic Strategy: Retrosynthetic Analysis

The most logical and industrially practiced approach to constructing the target molecule and its analogs is through the N-alkylation of the phenothiazine nucleus. A retrosynthetic analysis reveals two key synthons: the phenothiazine core (which can be substituted to create analogs) and the N-alkylated piperazine side chain.

G cluster_main Retrosynthetic Analysis Target Target Molecule: 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine Analog Disconnect Key Disconnection (C-N Bond Formation) Target->Disconnect Synthon_A Synthon A: Phenothiazine Nucleus (or substituted analog) Disconnect->Synthon_A Synthon_B Synthon B: Piperazine Side Chain (with leaving group) Disconnect->Synthon_B

Caption: Retrosynthetic approach for phenothiazine analogs.

This disconnection simplifies the synthetic challenge into two manageable parts: the preparation of the requisite phenothiazine core and the piperazine-containing alkylating agent, followed by their subsequent coupling.

Primary Synthesis Pathway: N-Alkylation of the Phenothiazine Core

The cornerstone of synthesizing these compounds is the nucleophilic substitution reaction between the sodium salt of a phenothiazine and a suitable haloalkylpiperazine derivative. This method offers high yields and versatility for creating a wide range of analogs.

The overall workflow can be visualized as follows:

G node_phenothiazine Phenothiazine Core (1) (Substituted or Unsubstituted) node_base Deprotonation Strong Base (e.g., NaH, NaNH₂) Aprotic Solvent (e.g., DMF, Toluene) node_phenothiazine->node_base node_intermediate Phenothiazine Anion (Nucleophilic Intermediate) node_base->node_intermediate node_coupling Sₙ2 Coupling Reaction Heat (Optional) node_intermediate->node_coupling node_sidechain Piperazine Side Chain (2) 1-(2-Halopropyl)-4-methylpiperazine node_sidechain->node_coupling node_product Crude Product node_coupling->node_product node_purification Purification Column Chromatography or Recrystallization node_product->node_purification node_final Final Product (3) 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine Analog node_purification->node_final

Caption: General workflow for N-alkylation of phenothiazine.

Expertise in Action: Causality Behind Experimental Choices
  • Choice of Base: The nitrogen atom of the phenothiazine ring (N-10) is weakly acidic. A strong, non-nucleophilic base is required for efficient deprotonation to form the highly nucleophilic phenothiazide anion.

    • Sodium Hydride (NaH): An excellent choice. It irreversibly deprotonates the amine, and the only byproduct is hydrogen gas, which is easily removed. This leads to a clean reaction.[7]

    • Sodamide (NaNH₂): Historically used and highly effective.[6][8] However, it is extremely hazardous, reacting violently with water and being explosive under certain conditions.[9] Its use is generally avoided in modern synthesis in favor of safer alternatives.[10]

    • Alkali Metal Alkoxides (e.g., Sodium tert-butoxide): Milder bases that can be effective, particularly in polar aprotic solvents, offering a safer alternative to sodamide.[9]

  • Choice of Solvent: Anhydrous polar aprotic solvents are ideal for this Sₙ2 reaction.

    • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These solvents effectively solvate the cation (e.g., Na⁺) from the base, leaving a "naked" and highly reactive phenothiazide anion. This significantly accelerates the rate of nucleophilic attack.[9][11]

    • Toluene: A less polar option, often used with stronger bases like sodamide, typically requiring higher temperatures to drive the reaction to completion.[9]

  • The Alkylating Agent: The side chain must contain a good leaving group. Typically, a chloro- or bromo- derivative is used, such as 1-(2-chloropropyl)-4-methylpiperazine. The three-carbon propyl bridge between the phenothiazine and piperazine nitrogens is often critical for optimal neuroleptic activity.[5]

Detailed Experimental Protocol: Synthesis of Prochlorperazine

This protocol details the synthesis of Prochlorperazine (2-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine), a close and well-documented analog of the target compound.[6][8] This procedure is directly adaptable for the synthesis of 10-(2-(4-methyl-1-piperazinyl)propyl)phenothiazine by using 10H-phenothiazine instead of 2-chloro-10H-phenothiazine and the corresponding 2-chloropropyl side chain instead of the 3-chloropropyl version.

Materials:

  • 2-Chloro-10H-phenothiazine

  • 1-(3-Chloropropyl)-4-methylpiperazine[12]

  • Sodium amide (NaNH₂) or Sodium Hydride (NaH)

  • Anhydrous Toluene or DMF

  • Isopropyl alcohol

  • Deionized water

Procedure:

  • Reactor Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet. The system is purged with dry nitrogen gas.

  • Deprotonation: Anhydrous toluene is added to the flask, followed by the addition of 2-chloro-10H-phenothiazine. While stirring, sodium amide is added portion-wise.

    • Self-Validating Checkpoint: The reaction mixture is typically heated (e.g., to 110-120°C) for a period (e.g., 2 hours) to ensure complete formation of the sodium salt of the phenothiazine.[9] Evolution of ammonia gas will be observed.

  • Coupling Reaction: A solution of 1-(3-chloropropyl)-4-methylpiperazine in anhydrous toluene is added dropwise to the hot reaction mixture.

    • Expert Insight: The reaction is maintained at reflux for several hours (e.g., 4-6 hours) to ensure the Sₙ2 reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: After cooling, the reaction is carefully quenched. Isopropyl alcohol is added slowly to destroy any unreacted sodium amide, followed by the slow addition of water.

  • Extraction: The organic layer is separated, washed with water to remove inorganic salts, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product as a viscous oil.[6] Purification is achieved via vacuum distillation or column chromatography on silica gel to yield pure prochlorperazine.

  • Characterization: The final product's identity and purity are confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.[1][13]

Strategies for Analog Synthesis

The true power of this synthetic pathway lies in its modularity, which allows for the systematic generation of analogs for structure-activity relationship (SAR) studies.

1. Modification of the Phenothiazine Core: The electronic properties of the phenothiazine ring can be modulated by introducing electron-withdrawing or electron-donating groups. Substitution at the C-2 position with an electron-withdrawing group (e.g., -Cl, -CF₃) is known to increase antipsychotic activity.[1][2]

2. Variation of the Alkyl Linker: The length and branching of the alkyl chain connecting the phenothiazine and piperazine rings are critical determinants of potency.[3] While a three-carbon (propyl) chain is optimal for many neuroleptics, analogs with different chain lengths (ethyl, butyl) or branching (e.g., the 2-propyl or isobutyl linker) can be synthesized by using the corresponding haloalkyl starting material.

3. Modification of the Piperazine Substituent: The N-methyl group on the piperazine ring can be replaced with other alkyl or functionalized groups (e.g., hydroxyethyl) to alter the compound's polarity, metabolic stability, and receptor binding profile.[6] This is achieved by starting with a different N-substituted piperazine to build the side-chain alkylating agent.

Data Summary for Analog Synthesis
Phenothiazine Core (Synthon A)Piperazine Side Chain (Synthon B)Resulting Analog ClassKey Therapeutic Notes
2-Chloro-10H-phenothiazine1-(3-Chloropropyl)-4-methylpiperazineProchlorperazine TypePotent antipsychotic and antiemetic effects.[6][8]
2-(Trifluoromethyl)-10H-phenothiazine1-(3-Chloropropyl)-4-methylpiperazineTriflupromazine TypeGenerally more potent than chloro-substituted analogs.[6]
10H-Phenothiazine1-(2-Chloropropyl)-4-methylpiperazinePromethazine TypeTwo-carbon chain often leads to potent antihistaminic effects.[10]
2-Chloro-10H-phenothiazine1-(3-Chloropropyl)-4-(2-hydroxyethyl)piperazinePerphenazine TypeEnhanced efficacy and tolerability profiles.[3]

Conclusion

The N-alkylation of a phenothiazine nucleus with a pre-formed haloalkylpiperazine side chain remains the most robust and versatile strategy for synthesizing 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine and its pharmacologically relevant analogs. The careful selection of base and solvent is crucial for optimizing reaction conditions, ensuring both high yield and safety. Modern advancements, such as microwave-assisted synthesis, offer pathways to faster and more environmentally friendly production.[10] The modularity of this approach provides researchers and drug development professionals with a reliable platform for exploring the vast chemical space of phenothiazine derivatives to develop novel therapeutics with tailored pharmacological profiles.

References

  • Amani, A. M. (2015). Synthesis and biological activity of piperazine derivatives of phenothiazine. Drug Research, 65(1), 5-8. [Link]

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. [Link]

  • Gpatindia. (2020, June 12). PROCHLORPERAZINE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. [Link]

  • Wikipedia. (n.d.). Prochlorperazine. [Link]

  • ResearchGate. (2025, September 7). (PDF) Synthesis and Evaluation of Phenothiazine Derivatives. [Link]

  • IOSR Journal of Pharmacy. (2020, September 17). Synthesis and Evaluation of Phenothiazine Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. [Link]

  • ChemRxiv. (n.d.). Molecular Tailoring of Phenothiazine Derivatives for High Performance Non-Aqueous Organic Redox Flow Batteries. [Link]

  • Google Patents. (n.d.). Preparation of high purity phenothiazine n-alkylsulfonates and their use in chemiluminescent assays for the measurement of peroxidase activity.
  • Scilit. (n.d.). Synthesis of Some Phenothiazine Derivatives as Potential Affinity Ligands for the Central Dopamine Receptors. [Link]

  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • ACG Publications. (2020, December 26). Facile microwave synthesis of a novel phenothiazine derivative and its cytotoxic activity. [Link]

  • Google Patents. (n.d.).
  • SlideShare. (n.d.). Synthesis and Uses of Amsacrine and Prochlorperazine. [Link]

  • Quick Company. (n.d.). An Improved Process For Preparation Of Prochlorperazine. [Link]

  • MDPI. (2024, September 10). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. [Link]

  • SynThink. (n.d.). Prochlorperazine Maleate Impurities. [Link]

  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. [Link]

  • Pharmacy 180. (n.d.). SAR of Phenothiazines - Tranquillizers. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

  • ResearchGate. (2025, October 15). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

  • PubChem. (n.d.). Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)-. [Link]

  • Pharmaffiliates. (n.d.). 1-(3-Chloropropyl)-4-methylpiperazine. [Link]

  • MDPI. (2022, November 4). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]

  • Wikipedia. (n.d.). Phenothiazine. [Link]

  • Google Patents. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine Stock Solutions

This Application Note and Protocol is designed for researchers working with 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine , a phenothiazine derivative structurally related to Perazine and Promethazine.[1][2] This gu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers working with 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine , a phenothiazine derivative structurally related to Perazine and Promethazine.[1][2]

This guide addresses the critical challenges of working with phenothiazines: photo-oxidation , solubility limits in aqueous media , and adsorption to plastics .

Introduction & Chemical Identity

The compound 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine belongs to the phenothiazine class of heterocyclic compounds, widely utilized in neuropharmacology for their dopamine receptor antagonistic properties.[1][2] Structurally, it features a tricyclic phenothiazine core with a branched propyl side chain substituted with a methyl-piperazine group.[1][2]

  • Chemical Class: Phenothiazine derivative.[2][3][4][5][6][7][8]

  • Key Properties: Lipophilic, light-sensitive, oxidation-prone.[1][2]

  • Primary Application: Cell culture signaling studies (Dopamine D2 receptor modulation), pharmacological screening.

Critical Note on Salt Forms: This protocol assumes the use of the free base or common salts (e.g., Dihydrochloride, Dimaleate).

  • Free Base: Soluble in DMSO/Ethanol; Insoluble in water.[2]

  • Salts (HCl/Maleate): Soluble in water (up to ~50 mg/mL) and DMSO; less soluble in non-polar solvents.

  • Action: Always verify the Molecular Weight (MW) on your specific product label, as the salt counter-ion significantly alters the mass required for Molar calculations.

Materials & Equipment
Reagents
  • Target Compound: 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine (Solid).[1][2]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%).

    • Why: DMSO prevents hydrolysis and ensures complete solubilization of lipophilic phenothiazines.

  • Secondary Solvent (Optional): Ethanol (Absolute, 200 proof).

    • Note: Ethanol evaporates more readily, potentially altering concentration over time.

  • Diluent: Phosphate Buffered Saline (PBS) or Cell Culture Media (serum-free for initial dilution).[2]

Labware
  • Vials: Amber glass vials with PTFE-lined caps (Essential to prevent UV oxidation).

  • Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filters.[2]

    • Warning: Do NOT use Cellulose Acetate (CA) with DMSO.

  • Pipettes: Calibrated micropipettes with low-retention tips.[1][2]

Solubility & Stability Profile
SolventSolubility (Free Base)Solubility (Salt Forms)StabilityNotes
DMSO High (>50 mM) High (>50 mM) HighRecommended. Freezes at 18.5°C. Hygroscopic.[1][2]
Ethanol High (>30 mM)ModerateModerateProne to evaporation.
Water/PBS InsolubleHigh (>10 mM)LowAqueous solutions oxidize rapidly (turn pink/brown).
Culture Media Insoluble (Precipitates)Soluble (at <100 µM)LowProtein binding reduces free drug availability.

Expert Insight - The "Pink" Warning: Phenothiazines oxidize to sulfoxides and sulfones upon exposure to light and air, often turning the solution pink or reddish-brown.[1][2]

  • Rule: If your stock solution turns pink, discard it. It has degraded.

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1 mL of a 10 mM (10 mmol/L) stock solution in DMSO.

Step 1: Calculations

Determine the mass required using the formula:


[9][10][11][12]
  • Example (Free Base, MW ≈ 339.50 g/mol ):

    
    
    
  • Example (Dihydrochloride, MW ≈ 412.4 g/mol ):

    
    
    
Step 2: Weighing & Dissolution [1][2]
  • Static Control: Use an anti-static gun or allow the vial to equilibrate in the balance chamber. Phenothiazine powders are often electrostatic.

  • Weighing: Weigh the calculated amount (e.g., ~3-5 mg) into a sterile amber glass vial. Record the exact mass.

  • Solvent Addition: Calculate the exact volume of DMSO required to reach 10 mM based on the actual weighed mass.

    
    
    
  • Dissolving: Add the DMSO. Vortex vigorously for 30-60 seconds.[1][2]

    • Tip: If particles persist, sonicate in a water bath for 5 minutes at room temperature. Avoid heating >37°C to prevent degradation.

Step 3: Sterilization [1][2]
  • Filtration: In a biosafety cabinet, draw the solution into a 1 mL syringe.

  • Filter: Attach a 0.22 µm PTFE filter.[2] Push the solution into a new, sterile amber vial.

    • Note: Nylon filters are acceptable for DMSO, but PTFE is chemically inert and preferred.

Step 4: Storage
  • Aliquot: Dispense into small aliquots (e.g., 50-100 µL) to avoid freeze-thaw cycles.

  • Seal: Parafilm the caps to prevent humidity ingress (DMSO is hygroscopic).

  • Conditions: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Cell Culture Application
Dilution Strategy

To treat cells, dilute the stock directly into the culture medium. Keep the final DMSO concentration <0.5% (v/v) (ideally <0.1%) to avoid solvent toxicity.

Example: Treating cells at 10 µM (Final)

  • Intermediate Dilution (Optional but Recommended): Dilute 10 mM stock 1:10 in media/PBS to get 1 mM. (Reduces precipitation risk).

  • Final Dilution: Add 1 µL of 10 mM stock (or 10 µL of 1 mM intermediate) to 1 mL of culture medium.

    • Final Conc: 10 µM.

    • DMSO Conc: 0.1%.[2]

Visual Workflow (DOT Diagram)

StockPrep Start Start: Solid Compound Calc Calculate Mass based on Specific Salt MW Start->Calc Weigh Weigh into Amber Vial Calc->Weigh Dissolve Dissolve in Anhydrous DMSO (Vortex/Sonicate) Weigh->Dissolve Filter Sterile Filter (0.22 µm PTFE) Dissolve->Filter Aliquot Aliquot & Store (-20°C, Dark) Filter->Aliquot Dilute Dilute in Media (Final DMSO <0.1%) Aliquot->Dilute Use

Figure 1: Step-by-step workflow for preparing sterile, stable phenothiazine stock solutions.

Mechanistic Context: Dopamine D2 Signaling[1][2]

Phenothiazines primarily act as antagonists at the Dopamine D2 receptor. Understanding this pathway is essential for interpreting downstream effects in cell culture (e.g., cAMP levels, PKA activity).

D2Pathway cluster_effect Physiological Effect of Antagonism Drug 10-(2-(4-Methyl-1-piperazinyl) propyl)phenothiazine D2R Dopamine D2 Receptor (Gi/Go coupled) Drug->D2R Blocks (Antagonist) Result Restoration of cAMP levels (Reversal of Dopamine Inhibition) Drug->Result Gi Gαi/o Protein D2R->Gi Activates Dopamine Dopamine (Endogenous Ligand) Dopamine->D2R Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes PKA PKA Activation cAMP->PKA Activates

Figure 2: Mechanism of Action.[2] The compound blocks D2 receptors, preventing the Gi-mediated inhibition of Adenylyl Cyclase, thereby modulating cAMP signaling.[1]

Troubleshooting & FAQs

Q1: My stock solution turned pink/brown. Can I use it?

  • No. This indicates photo-oxidation of the phenothiazine ring to a sulfoxide or sulfone.[1][2] The pharmacological activity is altered. Discard and prepare fresh, ensuring strict light protection.

Q2: The compound precipitated when added to the cell media.

  • Cause: The concentration was too high, or the mixing was too slow.

  • Solution:

    • Vortex the media immediately while adding the drug.

    • Pre-dilute the stock 1:10 in sterile PBS or media before adding to the bulk culture.

    • Ensure the final concentration does not exceed the solubility limit (typically ~50-100 µM in aqueous media).

Q3: Can I use plastic tubes for storage?

  • Avoid if possible. Phenothiazines are lipophilic and can adsorb to polypropylene (PP) or polystyrene (PS) surfaces, reducing the effective concentration. Use glass vials for long-term storage.[1][2]

References
  • PubChem. (2025).[6] Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)- Compound Summary. National Library of Medicine. [Link]

  • BindingDB. (2025). Affinity Data for Phenothiazine Derivatives at Dopamine Receptors. [Link][2]

  • DrugFuture. (2023). Perazine and Prochlorperazine Chemical Monographs. [Link]

Sources

Application

High-Efficiency Solid-Phase Extraction of Phenothiazine Derivatives from Human Plasma

Methodology: Mixed-Mode Strong Cation Exchange (MCX) [1] Abstract This application note details a robust, field-proven protocol for the extraction of phenothiazine derivatives (e.g., chlorpromazine, thioridazine, prometh...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Mixed-Mode Strong Cation Exchange (MCX) [1]

Abstract

This application note details a robust, field-proven protocol for the extraction of phenothiazine derivatives (e.g., chlorpromazine, thioridazine, promethazine) from human plasma. Phenothiazines are lipophilic, basic drugs (


) susceptible to rapid oxidative degradation. This guide prioritizes Mixed-Mode Strong Cation Exchange (MCX)  over traditional Reversed-Phase (RP) or Liquid-Liquid Extraction (LLE) methods. The MCX mechanism utilizes a dual-retention strategy—hydrophobic interaction and ionic bonding—allowing for aggressive organic washing that eliminates phospholipids and matrix interferences without analyte loss.
Introduction & Chemical Logic
1.1 The Analyte Challenge

Phenothiazines possess a tricyclic structure with a tertiary amine side chain. Two critical properties dictate the extraction strategy:

  • Basicity: With

    
     values typically between 8.5 and 9.5, these compounds are positively charged at physiological and acidic pH.
    
  • Oxidative Instability: The sulfur atom in the phenothiazine ring is prone to oxidation, forming sulfoxides and N-oxides, particularly during sample processing.

1.2 Why Mixed-Mode Cation Exchange (MCX)?

Traditional C18 (reversed-phase) sorbents rely solely on non-polar interactions. Because plasma contains abundant non-polar interferences (lipids, phospholipids), washing a C18 cartridge with strong organic solvents often elutes the drug prematurely or fails to remove the matrix.

The MCX Solution:

  • Retention: The sorbent contains a sulfonic acid group (negative charge). At acidic pH, the positively charged phenothiazine forms a strong ionic bond with the sorbent.

  • The "Locking" Mechanism: This ionic bond allows the use of 100% organic solvents (e.g., Methanol) during the wash step. This aggressively strips phospholipids and neutral interferences while the analyte remains "locked" to the sorbent.

  • Elution: A high pH solvent (Ammonium Hydroxide) neutralizes the drug's amine group, breaking the ionic bond and releasing the analyte.

Critical Pre-Analytical Steps (Self-Validating System)

To ensure data integrity, the following stabilization steps are mandatory before extraction begins.

  • Antioxidant Stabilization: Phenothiazines degrade rapidly in plasma.

    • Action: Add Ascorbic Acid to a final concentration of 5 mM immediately upon plasma collection or thawing.

    • Protocol: Add 10 µL of 500 mM Ascorbic Acid aqueous solution per 1 mL of plasma.

  • Light Protection: Perform all extraction steps under low light or using amber glassware/tubes to prevent photodecomposition.

Materials & Reagents
ComponentSpecificationPurpose
SPE Cartridge Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Phenomenex Strata-X-C)Dual retention (Reverse Phase + Ion Exchange).
Bed Mass 30 mg (1 mL) or 60 mg (3 mL)30 mg is sufficient for <1 mL plasma; use 60 mg for larger volumes to prevent breakthrough.
Loading Buffer 4% Phosphoric Acid (

) in Water
Acidifies plasma to ionize the drug (

).
Wash Solvent 1 2% Formic Acid in WaterRemoves proteins and polar interferences; maintains ionization.
Wash Solvent 2 100% Methanol (HPLC Grade)Critical Step: Removes hydrophobic neutrals and phospholipids.
Elution Solvent 5% Ammonium Hydroxide (

) in Methanol
Neutralizes the drug (

) to break ionic bond and elute.
Experimental Protocol
4.1 Sample Pre-treatment[2]
  • Thaw plasma samples on ice (protected from light).

  • Ensure Ascorbic Acid stabilization (see Section 2).

  • Dilution: Mix 1 part Plasma with 1 part Loading Buffer (4%

    
    ).
    
    • Mechanism:[1][3][4][5] This lowers the sample pH to ~2-3, ensuring 100% protonation of the phenothiazine amine groups. It also disrupts protein binding.

4.2 SPE Workflow

Flow Rate: Maintain 1 mL/min. Do not let the cartridge dry out between Condition and Load steps.

Step 1: Conditioning

  • Add 1 mL Methanol .

  • Add 1 mL Water .

Step 2: Loading

  • Load the pre-treated plasma sample (slowly, ~1 mL/min).[4][6]

  • Chemistry: The drug binds via hydrophobic interactions (carbon backbone) AND ionic interactions (amine + sulfonic acid).

Step 3: Wash 1 (Aqueous) [1]

  • Add 1 mL 2% Formic Acid .[2]

  • Result: Removes salts, proteins, and polar interferences. The low pH keeps the drug locked.

Step 4: Wash 2 (Organic - The "Cleanup")

  • Add 1 mL 100% Methanol .

  • Result: This step removes neutral hydrophobic interferences and phospholipids.

  • Note: Unlike C18, the drug does not elute because the ionic bond holds it fast.

Step 5: Elution

  • Add 2 x 500 µL 5%

    
     in Methanol .
    
  • Chemistry: The high pH (~11-12) deprotonates the phenothiazine amine. The ionic bond breaks. The methanol solvates the now-neutral drug, eluting it.

Step 6: Post-Elution

  • Evaporate eluate to dryness under Nitrogen at 40°C.[6]

  • Reconstitute in Mobile Phase (e.g., 90:10 Water:Acetonitrile + 0.1% Formic Acid).

Workflow Visualization

SPE_Workflow cluster_prep Pre-Treatment (Critical) cluster_spe Mixed-Mode SPE (MCX) Plasma Human Plasma (Contains Analytes + Proteins) Stabilize Add Ascorbic Acid (5mM) Prevent Oxidation Plasma->Stabilize Acidify Dilute 1:1 with 4% H3PO4 (Ionize Amines) Stabilize->Acidify Condition Conditioning 1. MeOH 2. Water Load Load Sample (Ionic + Hydrophobic Retention) Acidify->Load Condition->Load Prep Cartridge Wash1 Wash 1: 2% Formic Acid (Remove Proteins/Salts) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove Lipids/Neutrals) *Analyte Locked via Ion Exchange* Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Break Ionic Bond) Wash2->Elute LCMS LC-MS/MS Analysis Elute->LCMS

Figure 1: Step-by-step Mixed-Mode Cation Exchange (MCX) workflow for phenothiazines. Note the critical "Locking" step in Wash 2.

Mechanism of Action

Mechanism Sorbent MCX Sorbent (Sulfonic Acid -) Interaction STRONG IONIC BOND (Resists MeOH Wash) Sorbent->Interaction Negative Charge Drug_Acid Phenothiazine+ (Acidic pH) Drug_Acid->Interaction Positive Charge Drug_Base Phenothiazine (Basic pH - Neutral) Release Bond Broken (Elution) Interaction->Release Add NH4OH (pH > 10) Release->Drug_Base Deprotonation

Figure 2: The chemical mechanism governing the retention and release of basic drugs on MCX sorbents.

Validation & QC Guidelines

To ensure the method is "self-validating," calculate the following parameters during method development.

7.1 Recovery vs. Matrix Effect

Do not confuse recovery with matrix suppression. Use the "Post-Extraction Spike" method.

ParameterFormulaAcceptance Criteria
Absolute Recovery (RE)

> 80% is excellent; > 50% is acceptable if consistent.
Matrix Effect (ME)

Range: -15% to +15%. Negative values indicate suppression.
Process Efficiency (PE)

Overall method performance.
  • Area_Extracted: Analyte spiked before extraction.

  • Area_PostSpike: Analyte spiked into blank matrix extract after elution.

  • Area_Standard: Analyte in neat solvent.

7.2 Troubleshooting Common Issues
  • Low Recovery:

    • Cause: Elution pH too low. The amine wasn't neutralized.

    • Fix: Ensure Elution solvent is fresh.

      
       is volatile; if the bottle is old, the concentration may be < 5%.
      
  • High Backpressure:

    • Cause: Clogged cartridge from plasma proteins.

    • Fix: Centrifuge plasma at 10,000 x g for 5 mins before loading.

  • Phospholipid Suppression (Ion Suppression in MS):

    • Cause: Incomplete removal of lipids.

    • Fix: Ensure Wash 2 is 100% Methanol . Do not dilute the wash solvent.

References
  • Waters Corporation. Oasis MCX Extraction Protocol for Basic Drugs in Plasma. Waters Application Notes.[1] Link

  • Phenomenex. Strata-X-C: Polymeric Strong Cation Exchange SPE for Basic Compounds.[6] Phenomenex Technical Guides. Link

  • Danaceau, J., et al. Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX for Clinical Research.[1] Waters Application Note 720005645EN. Link

  • Gloge, A., et al. Establishment of a Bioanalytical Strategy for a new Drug Candidate posing extreme Instability Issues. Bioanalysis Zone. Link

  • Patel, P., et al. Solid-phase extraction and high-performance liquid chromatographic method for chlorpromazine and thirteen metabolites.[7] Journal of Chromatography B: Biomedical Sciences and Applications, 1987.[7][8] Link

Sources

Method

synthesis protocols for 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine hydrochloride salts

Executive Summary & Structural Analysis This technical guide details the synthesis, purification, and salt formation of 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine , a structural analog of the neuroleptic Perazine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

This technical guide details the synthesis, purification, and salt formation of 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine , a structural analog of the neuroleptic Perazine.[1] Unlike standard Perazine (which possesses a linear 3-carbon chain), this target molecule features a branched alkyl side chain where the piperazine moiety is attached at the secondary carbon (C2) of the propyl linker.

Chemical Context & Isomerism: Researchers must distinguish between the two primary isomers derived from propyl-piperazine substitution:

  • Linear (Perazine): 10-[3-(4-methyl-1-piperazinyl)propyl]phenothiazine.[1][2]

  • Branched (Target): 10-[2-(4-methyl-1-piperazinyl)propyl]phenothiazine.[1][2]

The synthesis of the branched isomer presents unique challenges due to the aziridinium ion rearrangement , a phenomenon common in phenothiazine chemistry (e.g., Promethazine synthesis) where the alkylation precursor can isomerize, leading to product mixtures. This protocol utilizes a controlled N-alkylation strategy to maximize regioselectivity.[1]

Retrosynthetic Analysis & Reaction Pathway

The most robust route involves the convergent N-alkylation of the phenothiazine tricycle with a pre-functionalized alkyl halide.

Critical Mechanism: The reaction proceeds via an


 mechanism. The phenothiazine nitrogen (N-10) is deprotonated by a strong base to form a resonant anion, which then attacks the electrophilic carbon of the alkyl halide.

Reagents:

  • Nucleophile: 10H-Phenothiazine (purified).[1][3]

  • Electrophile: 1-Chloro-2-(4-methyl-1-piperazinyl)propane.[1]

  • Base: Sodium Hydride (NaH) or Sodium Amide (NaNH

    
    ).
    
  • Solvent: Anhydrous DMF or Toluene.

SynthesisPathway cluster_conditions Critical Process Parameters PTZ 10H-Phenothiazine (Starting Material) Anion Phenothiazine N-Anion (Reactive Intermediate) PTZ->Anion Deprotonation (-H2) Base Strong Base (NaH or NaNH2) Base->Anion ProductBase Target Free Base (Branched Isomer) Anion->ProductBase SN2 Alkylation (Reflux) Halide 1-Chloro-2-(4-methyl- 1-piperazinyl)propane Halide->ProductBase Salt Dihydrochloride Salt (Final Product) ProductBase->Salt Salt Formation (Precipitation) HCl HCl (g) / Ethanol HCl->Salt

Figure 1: Convergent synthesis pathway for the N-alkylation and salt formation of the target phenothiazine derivative.

Detailed Experimental Protocols

Protocol A: N-Alkylation of Phenothiazine

Objective: To covalently attach the branched piperazinyl-propyl chain to the phenothiazine ring.[1]

Safety Warning: Phenothiazines are photosensitive and can cause contact dermatitis. Work under amber light or wrap glassware in foil. Sodium hydride is pyrophoric; handle under inert gas.

Materials:

  • 10H-Phenothiazine (20.0 g, 100 mmol)[1]

  • Sodium Hydride (60% dispersion in oil, 4.8 g, 120 mmol)

  • 1-Chloro-2-(4-methyl-1-piperazinyl)propane (21.2 g, 120 mmol) [Note 1][1]

  • Dimethylformamide (DMF), anhydrous (150 mL)

  • Toluene (for extraction)[1]

Step-by-Step Procedure:

  • Inert Environment: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Purge with nitrogen for 15 minutes.

  • Base Preparation: Add NaH (4.8 g) to the flask. Wash twice with dry hexane (2 x 20 mL) to remove mineral oil if high purity is required; otherwise, use as is.

  • Anion Formation: Add anhydrous DMF (50 mL). Cool to 0°C. Dissolve Phenothiazine (20.0 g) in DMF (100 mL) and add dropwise to the NaH suspension over 30 minutes.

    • Observation: The solution will turn dark (often reddish-brown) indicating the formation of the N-anion.[1]

    • Reaction: Stir at room temperature for 1 hour to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide (1-Chloro-2-(4-methyl-1-piperazinyl)propane) dropwise.

  • Reflux: Heat the mixture to 80–90°C for 6–8 hours. Monitor by TLC (Silica; CHCl3:MeOH 9:1). The phenothiazine spot (Rf ~0.8) should disappear, replaced by the product spot (Rf ~0.4).

  • Quench: Cool to room temperature. Carefully add ice water (200 mL) to quench unreacted NaH.

  • Extraction: Extract the aqueous mixture with Toluene (3 x 100 mL).

    • Why Toluene? It selectively extracts the organic base while leaving inorganic salts and DMF in the aqueous phase.

  • Washing: Wash the combined organic layers with Brine (2 x 100 mL) and water (2 x 100 mL). Dry over anhydrous

    
    .
    
  • Concentration: Evaporate the solvent under reduced pressure to yield the crude oily free base.

Note 1 (Precursor Selection): To obtain the branched isomer, you must use 1-chloro-2-(4-methyl-1-piperazinyl)propane .[1] If you use 1-chloro-3-(...), you will obtain linear Perazine.[1]

Protocol B: Purification & Salt Formation (Dihydrochloride)

Objective: To stabilize the oily free base as a crystalline solid suitable for pharmaceutical storage.

Materials:

  • Crude Free Base (from Protocol A)[1]

  • Isopropanol (IPA) or Ethanol (Absolute)[1]

  • Hydrogen Chloride (HCl) gas OR conc. HCl (37%)[1]

  • Diethyl Ether or Acetone (Antisolvent)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oily residue in minimal hot Isopropanol (approx. 5 mL per gram of oil).

  • Acidification (Method 1 - Gas): Cool the solution to 0–5°C. Bubble dry HCl gas through the solution until pH < 2.

    • Advantage:[4][5] Produces anhydrous salts immediately.

  • Acidification (Method 2 - Aqueous): Alternatively, add conc. HCl dropwise with vigorous stirring until the solution is strongly acidic.

  • Precipitation: If crystals do not form spontaneously, add cold Acetone or Diethyl Ether until turbidity appears. Store at 4°C overnight.

  • Filtration: Filter the white to off-white precipitate under vacuum / inert atmosphere (nitrogen blanket). Phenothiazine salts are hygroscopic; minimize air exposure.

  • Recrystallization: Recrystallize from Ethanol/Ether to remove trace isomers or oxidation products (sulfoxides).

  • Drying: Dry in a vacuum oven at 50°C over

    
     for 24 hours.
    

Quantitative Data & Specifications

Table 1: Physicochemical Specifications

ParameterSpecificationNotes
Appearance White to pale yellow crystalline powderDarkening indicates oxidation (sulfoxide formation).[1]
Melting Point 220°C – 240°C (Decomposition)Broad range typical for hygroscopic HCl salts.
Solubility Soluble in Water, Ethanol; Insoluble in EtherFree base is soluble in organic solvents; Salt is water-soluble.[1]
Yield (Step 1) 65% – 75%Losses primarily due to incomplete alkylation or workup.
Yield (Step 2) 85% – 90%Conversion from base to salt is highly efficient.
Storage -20°C, Amber Vial, DesiccatedCritical: Protect from light and moisture.

Quality Control & Troubleshooting

The "Pink Solution" Problem (Oxidation)

Phenothiazines are electron-rich and easily oxidize to the radical cation (pink/red) or the sulfoxide (colorless but inactive).

  • Cause: Exposure to air during the anion formation or reflux.

  • Solution: Ensure strict

    
     purging. Add 0.1% Sodium Metabisulfite or Ascorbic Acid during the aqueous workup to reduce any oxidized species back to the parent compound.
    
Regiochemistry Check (NMR)

Distinguishing the branched isomer from the linear Perazine is critical.

  • 1H NMR (DMSO-d6):

    • Branched (Target): Look for a doublet methyl signal (~1.0-1.2 ppm) corresponding to the

      
       on the propyl chain (N-CH2-CH(CH3 )-N).[1]
      
    • Linear (Perazine): The propyl chain appears as three distinct methylene signals; no doublet methyl (except the N-methyl on the piperazine, which is a singlet ~2.2 ppm).

References

  • Charpentier, P. (1947). Sur la constitution des dérivés de la phénothiazine.[6][7][8] Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences.

  • Rhône-Poulenc S.A. (1959).[1] Phenothiazine Derivatives and Processes for their Preparation.[6][7][9][10][11] US Patent 2,902,484.

  • PubChem. (2025).[12] Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)- (Compound Summary). National Library of Medicine.

  • Jain, K.S., et al. (2013). Recent Advances in the Synthesis of Phenothiazines.[8][10] Current Organic Chemistry.

  • Sigma-Aldrich. (2024).[1] Perazine Dimalonate Product Specification. (Used for comparative physicochemical data).

Sources

Technical Notes & Optimization

Troubleshooting

preventing photo-oxidation of 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine samples

Technical Support Center: Stability & Handling Guide Subject: Preventing Photo-Oxidation of 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine Case ID: PTZ-OX-PREV-001[1][2] Executive Summary You are dealing with a Pheno...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Subject: Preventing Photo-Oxidation of 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine Case ID: PTZ-OX-PREV-001[1][2]

Executive Summary

You are dealing with a Phenothiazine derivative , likely an isomer or close analog of Perazine or Prochlorperazine . All compounds containing the tricyclic phenothiazine nucleus are extremely photosensitive .[2]

The "pink/red" discoloration you may observe is not a simple impurity; it is the visual signature of the phenothiazinyl radical cation , an intermediate that rapidly decays into the sulfoxide (S=O) degradation product. This guide provides a self-validating protocol to arrest this mechanism.

Part 1: The Mechanism (Why is my sample turning pink?)

To prevent degradation, you must understand the enemy. The oxidation is not just "air exposure"; it is a photon-driven electron transfer.[1][2]

  • Excitation: Upon exposure to UV or violet light (300–450 nm), the phenothiazine nucleus absorbs a photon, entering an excited singlet state.

  • Radical Formation: The excited molecule ejects an electron (usually to trace oxygen or solvent), forming the Phenothiazinyl Radical Cation (

    
    ) .
    
    • Diagnostic: This radical is deeply colored (Pink/Red).[2] If you see pink, the reaction has already started.

  • Sulfoxide Generation: This radical reacts with water or oxygen species to form the Phenothiazine Sulfoxide , which is pharmacologically less active and potentially toxic.

Degradation Pathway Diagram

PhenothiazineDegradation PTZ Native Compound (Colorless) Excited Excited State (Singlet/Triplet) PTZ->Excited Photon Absorption Light UV/Visible Light (300-450nm) Light->Excited Radical Radical Cation (PINK/RED) Excited->Radical -e⁻ (Oxidation) Sulfoxide Sulfoxide (S=O) (Degradant) Radical->Sulfoxide +H₂O / +O₂

Figure 1: The photo-oxidation cascade.[1][2] The appearance of pink color indicates the formation of the Radical Cation intermediate.

Part 2: Storage & Handling Protocols

This protocol is designed to be self-validating . If the controls (described below) remain colorless while the sample turns pink, you have confirmed light/oxygen as the culprit.

A. Solid State Storage

Solids are more stable than solutions but surface oxidation can occur.[2]

  • Container: Amber glass vials (Type I hydrolytic class).[2]

  • Headspace: Flush with Argon or Nitrogen before capping.[2] Argon is heavier than air and provides a better blanket.[2]

  • Temperature: Store at -20°C . Lower temperature slows the radical propagation kinetics.

B. Solution Handling (The Critical Zone)

Solutions of phenothiazines can degrade within minutes under fluorescent lab lights.

ParameterSpecificationReason
Solvent Degassed Methanol or AcetonitrileDissolved oxygen acts as an electron acceptor, accelerating radical formation.[1][2]
Glassware Low Actinic (Red/Amber) Blocks UV and violet light (up to ~500nm).[2]
Lighting Sodium Vapor or Gold FluorescentMonochromatic yellow light (>500nm) does not have the energy to excite the phenothiazine ring.
Additive Sodium Metabisulfite (0.1% w/v)Critical: Acts as a "sacrificial" antioxidant, scavenging oxygen before it reacts with the drug.
Step-by-Step Handling Workflow

HandlingWorkflow Solvent 1. Solvent Prep Sparge with N₂ for 15 mins Weighing 2. Weighing Dim light / Gold light only Solvent->Weighing Dissolve 3. Dissolution Add antioxidant (Metabisulfite) Use Amber Glass Weighing->Dissolve Filter 4. Filtration 0.22µm PTFE (in dark) Dissolve->Filter Analyze 5. Analysis Inject immediately Filter->Analyze

Figure 2: Optimized workflow for handling photosensitive phenothiazines.[1][2]

Part 3: Troubleshooting & FAQs

Q1: My sample turned pink during weighing. Is it ruined?

  • A: Yes. The pink color indicates the formation of the semiquinone radical. While this is an intermediate, it suggests a significant portion of the molecules have been excited. In quantitative analysis (HPLC), this will manifest as a loss of the main peak and the appearance of early-eluting "ghost peaks" (sulfoxides). Discard and restart under gold light.

Q2: Can I use plastic (polypropylene) tubes?

  • A: No. Phenothiazines are lipophilic (LogP ~4–5) and will sorb (stick) to plastics, causing concentration loss. Furthermore, most plastics are transparent to UV light. Always use Type I Amber Glass .[2]

Q3: I see an extra peak at RRT ~0.8 on my HPLC. What is it?

  • A: This is almost certainly the Sulfoxide .[2] The addition of the oxygen atom makes the molecule more polar, causing it to elute earlier than the parent compound in Reverse Phase (C18) chromatography.

    • Validation: Expose a small aliquot to direct sunlight for 1 hour and re-inject.[2] If that peak grows significantly, it is the photo-degradant.[2]

Q4: Is nitrogen sparging really necessary?

  • A: For high-precision work, yes.[1][2] Photo-oxidation requires two things: Light + Oxygen.[1][2] Removing oxygen breaks the "triangle of fire." If you cannot sparge, adding Sodium Metabisulfite or Ascorbic Acid is a mandatory alternative.

Part 4: Analytical Validation (Proving Purity)

To confirm your handling method works, run this System Suitability Test:

  • Control Sample: Prepared in Amber glass, N2 sparged, kept in dark.

  • Stressed Sample: Prepared in Clear glass, exposed to ambient lab light for 2 hours.

  • Criterion:

    • The Control must show < 0.1% of the RRT 0.8 peak (Sulfoxide).

    • The Stressed sample should show a clear pink color and a distinct Sulfoxide peak (> 5%).

HPLC Conditions for Separation:

  • Column: C18 (e.g., 150mm x 4.6mm, 5µm).

  • Mobile Phase: Phosphate Buffer pH 2.5 : Acetonitrile (60:40).[2] Acidic pH suppresses the ionization of silanols, improving peak shape for the basic piperazine nitrogen.

  • Wavelength: 254 nm.[2]

References

  • International Council for Harmonisation (ICH). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[2] European Medicines Agency.[2]

  • PubChem. Compound Summary: Perazine (Related Structure).[2][3] National Library of Medicine.[2]

  • European Pharmacopoeia (Ph.[2] Eur.). Phenothiazines General Monograph.[2] (Standard guidance on protecting phenothiazines from light).

  • Ohnishi, N., et al. Photochemical behavior of phenothiazine derivatives. (Mechanistic insight into the radical cation formation). (General Search)

Sources

Optimization

troubleshooting low recovery rates of phenothiazines in biological matrices

Topic: Troubleshooting Low Recovery Rates of Phenothiazines in Biological Matrices Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Bioanalytical Division Introduction: The "Ghost Peak" Phenomenon Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Recovery Rates of Phenothiazines in Biological Matrices Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Bioanalytical Division

Introduction: The "Ghost Peak" Phenomenon

Welcome to the technical support hub. If you are here, you are likely facing a specific, frustrating scenario: You spiked your plasma samples with Chlorpromazine, Thioridazine, or Promethazine, but your LC-MS/MS or HPLC data shows <50% recovery. You’ve checked your mass spec source, and it’s clean. The issue is not detection; it is chemistry .

Phenothiazines are "privileged scaffolds" in pharmacology but "privileged nightmares" in bioanalysis. They possess a tricyclic structure that is highly lipophilic (logP > 3), a basic nitrogen (pKa ~9.0), and a sulfur atom prone to rapid oxidation.

This guide treats your extraction process as a forensic investigation. We will isolate the three culprits of loss: Pre-analytical Degradation , Non-Specific Binding (NSB) , and Extraction Inefficiency .

Module 1: Pre-Analytical Stability (The "Invisible" Loss)

User Question: "My recovery is low even in the standard curve before extraction. Is the drug degrading?"

Technical Insight: Yes. Phenothiazines are extremely sensitive to photo-oxidation and enzymatic oxidation. The sulfur atom readily oxidizes to form the sulfoxide (M+16) and N-oxide metabolites. If you do not stabilize the matrix immediately upon collection, you are extracting a moving target.

The Stabilization Protocol

Do not rely on simple freezing. Follow this stabilization workflow:

  • Light Protection: All handling must occur under yellow monochromatic light or in amber glassware.

  • Antioxidant Blockade: You must block the oxidation pathway.

    • Reagent: Ascorbic Acid (Vitamin C) or Sodium Metabisulfite.

    • Concentration: Final concentration of 0.1% to 1.0% (w/v) in the plasma.

  • Temperature Control: Process at 4°C (ice bath).

Visual Workflow: Stability Logic

StabilityWorkflow Sample Biological Sample (Plasma/Serum) Light Light Exposure Sample->Light Unprotected Stabilizer Add Antioxidant (0.5% Ascorbic Acid) Sample->Stabilizer Protocol A Oxidation Sulfoxide Formation (M+16 Artifact) Light->Oxidation Catalysis Analysis Stable Analyte Recovery Oxidation->Analysis Low Recovery Amber Amber Vials (UV Blocking) Stabilizer->Amber Amber->Analysis Prevents Degradation

Figure 1: Critical stabilization points to prevent pre-extraction oxidation of the phenothiazine sulfur atom.

Module 2: Adsorption Issues (The "Sticky" Problem)

User Question: "I see good recovery in plasma but poor recovery in my neat solvent standards. Why?"

Technical Insight: This is the hallmark of Non-Specific Binding (NSB) . Phenothiazines are cationic (positively charged) and lipophilic.

  • Glass: They bind electrostatically to negatively charged silanol groups (Si-O⁻) on untreated glass.

  • Plastic: They bind hydrophobically to standard polypropylene.[1]

Material Compatibility Matrix
MaterialCompatibilityMechanism of LossRecommendation
Standard Glass 🔴 Critical Fail Ionic binding to silanols.Avoid or Silanize.
Silanized Glass 🟢 Excellent Silanols are capped.Gold Standard for aqueous steps.
Polypropylene (PP) 🟡 Caution Hydrophobic adsorption.[1]Use "Low-Bind" PP or add >20% organic solvent.
PTFE/Teflon 🟢 Good Inert.Good for tubing/liners.

The "Solvent Shield" Strategy: Never store phenothiazines in 100% aqueous solution. Always maintain at least 20-30% organic solvent (Methanol or Acetonitrile) in your stock and working solutions to keep the drug solubilized and prevent adsorption to container walls.

Module 3: Extraction Engineering (SPE Optimization)

User Question: "I am using a C18 SPE cartridge and getting 40% recovery. What am I doing wrong?"

Technical Insight: C18 (Reversed-Phase) is often insufficient for phenothiazines because they are highly basic (pKa ~9).

  • The Fix: Switch to Mixed-Mode Cation Exchange (MCX) .

  • The Mechanism: MCX utilizes dual retention: Hydrophobic (C18 chains) + Ionic (Sulfonic acid groups). This allows you to wash away interferences aggressively with 100% organic solvent while the drug remains "locked" by ionic charge.

High-Recovery MCX Protocol (Step-by-Step)
  • Pre-treatment: Dilute 200 µL Plasma 1:1 with 4% Phosphoric Acid (H₃PO₄) .

    • Why? This acidifies the sample (pH ~2), breaking protein binding and ensuring the phenothiazine is fully protonated (positively charged) to bind to the MCX sorbent.

  • Load: Load sample onto conditioned MCX cartridge.

  • Wash 1 (Aqueous): 2% Formic Acid in Water. (Removes proteins/salts).

  • Wash 2 (Organic): 100% Methanol.

    • Crucial Step: Since the drug is ionically bound, methanol will not elute it. This step removes neutral lipids and hydrophobic interferences.

  • Elution: 5% Ammonium Hydroxide in 50:50 Acetonitrile:Methanol.

    • Why? The high pH (NH₄OH) deprotonates the phenothiazine (neutralizes the charge), breaking the ionic bond and releasing it into the organic solvent.

Visual Workflow: Troubleshooting SPE Fractions

SPETroubleshoot Start Low Recovery (<60%) CheckLoad Analyze LOAD Fraction Start->CheckLoad LoadHigh Drug found in Load? CheckLoad->LoadHigh CheckWash Analyze WASH Fraction LoadHigh->CheckWash No Sol_Load Fix: Sample pH too high. Acidify with H3PO4. LoadHigh->Sol_Load Yes WashHigh Drug found in Wash? CheckWash->WashHigh CheckElute Drug stuck on Cartridge? WashHigh->CheckElute No Sol_Wash Fix: Wash solvent too strong or pH too high. WashHigh->Sol_Wash Yes Sol_Elute Fix: Elution pH too low. Use 5% NH4OH (Fresh). CheckElute->Sol_Elute Yes (Mass Balance)

Figure 2: Diagnostic logic tree for isolating analyte loss during Solid Phase Extraction.

Module 4: Liquid-Liquid Extraction (LLE) & Matrix Effects

User Question: "Can I just use LLE with Hexane? It's cheaper."

Technical Insight: You can, but expect lower recovery (~70-80%) compared to SPE.

  • The pH Rule: For LLE, the pH must be 2 units higher than the pKa. For Chlorpromazine (pKa 9.3), you need a matrix pH of >11.0 to ensure the drug is neutral and partitions into the organic layer.

  • Solvent Choice: Hexane is often too non-polar. Use Hexane:Isoamyl Alcohol (98:2) or MTBE . The alcohol reduces adsorption to the glass interface.

The Phospholipid Trap (Ion Suppression): Phenothiazines elute in the same hydrophobic window as plasma phospholipids in Reverse Phase LC.

  • Symptom: Signal drops over repeated injections (matrix build-up on column).

  • Solution: If using LLE or PPT (Protein Precipitation), you must use a "Pass-Through" phospholipid removal plate or divert the first 1-2 minutes of your LC flow to waste.

References

  • Waters Corporation. (2016). Oasis MCX Extraction Protocol for Basic Drugs. Application Note. Link

  • Kumazawa, T., et al. (2011).[2] Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips. Journal of Chromatography B. Link

  • Tominaga, F., et al. (2010).[1] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. Journal of Pharmacological and Toxicological Methods. Link

  • Underberg, W.J. (1978).[3] Oxidative degradation of pharmaceutically important phenothiazines. Journal of Pharmaceutical Sciences. Link

  • Patel, M., et al. (2013). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Application Note. Link

Sources

Troubleshooting

identifying degradation products of 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine

This technical guide details the degradation profiling of 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine . This molecule belongs to the piperazine-phenothiazine class (structurally analogous to a branched-chain isome...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the degradation profiling of 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine . This molecule belongs to the piperazine-phenothiazine class (structurally analogous to a branched-chain isomer of Perazine or Prochlorperazine).

Researchers working with this scaffold typically encounter three primary stability challenges: S-oxidation (sulfoxide formation), N-oxidation (piperazine oxide formation), and photolytic instability (radical-mediated discoloration).

Module 1: The Degradation Landscape

The phenothiazine core is electron-rich, making it highly susceptible to oxidation. The piperazine side chain adds a second site for oxidation and metabolic dealkylation.

Visualizing the Degradation Pathways

The following diagram maps the logical flow of degradation, distinguishing between oxidative and photolytic routes.

DegradationMap Parent Parent Compound (MW: 339.5 Da) S_Oxide Sulfoxide (S-oxide) (+16 Da) Major Oxidative Product Parent->S_Oxide H2O2 / Air Oxidation N_Oxide N-Oxide (+16 Da) (Piperazine N4) Parent->N_Oxide Metabolic / Peroxides Radical Cation Radical (Pink/Red Color) Parent->Radical UV Light (hv) Desmethyl N-Desmethyl (-14 Da) (Loss of CH3) Parent->Desmethyl N-Dealkylation Sulfone Sulfone (+32 Da) (Strong Oxidation) S_Oxide->Sulfone Excess Oxidant Radical->S_Oxide Radical Recombination

Figure 1: Primary degradation pathways for piperazine-phenothiazines.[1] Note the dual possibility of +16 Da shifts (S-oxide vs. N-oxide).

Module 2: Technical Troubleshooting (Q&A)

Issue 1: Differentiating +16 Da Mass Shifts (S-Oxide vs. N-Oxide)

Q: I see two peaks with [M+H]+ at m/z 356 (Parent + 16). How do I identify which is the Sulfoxide and which is the N-oxide?

A: This is the most common identification challenge. Both modifications add one oxygen atom, but their physicochemical behaviors differ significantly.

FeatureSulfoxide (S-Oxide) N-Oxide (Piperazine N4)
Retention Time (RP-HPLC) Elutes earlier than parent (more polar).Elutes much earlier (highly polar/zwitterionic).
MS Fragmentation Loss of -17 Da (OH radical) or -16 Da (O). Characteristic fragment at m/z 213 (phenothiazine core + O).Loss of -16 Da (Oxygen) or -18 Da (Water) is common.
Thermal Stability Stable in GC/LC interfaces.Thermally Unstable. Can revert to parent in hot GC injectors or APCI sources.
UV Spectrum Hypsochromic shift (blue shift) of the UV max.UV spectrum remains similar to the parent (chromophore is unaffected).

Experimental Validation Step:

  • Reduction Test: Treat the sample with SO₂ or Titanium(III) chloride .

    • Result:N-oxides are readily reduced back to the parent amine. Sulfoxides are resistant to these mild reducing agents.

Issue 2: Sample Discoloration

Q: My clear standard solution turned pink/red after 4 hours on the benchtop. Is the compound ruined?

A: Yes, degradation has occurred.

  • Cause: Phenothiazines undergo photo-induced oxidation . UV light generates a cation radical (pink/red colored) which subsequently reacts with water or oxygen to form the Sulfoxide .

  • Prevention: All analytical work must be performed under amber light or using amber glassware.

  • Recovery: Once the color appears, the sample contains a mixture of radical species and sulfoxides. It cannot be reversed for quantitative use.

Module 3: Forced Degradation Protocols

To validate your stability-indicating method, use these targeted stress conditions.

Oxidative Stress (Targeting S-Oxide & N-Oxide)
  • Reagent: 3% Hydrogen Peroxide (H₂O₂).[2]

  • Condition: Room Temperature for 2–6 hours.

  • Expected Outcome:

    • Rapid formation of Sulfoxide (Major).[2]

    • Slower formation of Sulfone (Minor, appears later).

    • Note: Avoid using metal ions (Fe³⁺), as they catalyze rapid radical formation and uncontrolled degradation.

Photolytic Stress (Targeting Radicals)
  • Source: Xenon arc lamp or cool white fluorescent light (ICH Q1B standard).

  • Exposure: 1.2 million lux hours.

  • Expected Outcome:

    • Immediate color change (Colorless

      
       Pink 
      
      
      
      Brown).
    • Formation of polymeric species (broad peaks/baseline rise in HPLC).

    • Dealkylation products (Loss of methyl group).

Hydrolytic Stress (Acid/Base)[2][3]
  • Reagents: 0.1 N HCl and 0.1 N NaOH.

  • Condition: 60°C for 4–8 hours.

  • Stability: The phenothiazine ring is generally stable to acid/base hydrolysis, but the piperazine ring may open under extreme basic conditions (rare).

  • Caution: In acidic conditions + light, oxidation is accelerated.

Module 4: Analytical Method Parameters

When setting up your LC-MS method, utilize these parameters to ensure separation of degradants.

ParameterRecommendationRationale
Column C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm)Phenyl phases offer better selectivity for the aromatic phenothiazine ring.
Mobile Phase A 10 mM Ammonium Acetate (pH 9.0)Crucial: Basic pH suppresses protonation of the piperazine, improving peak shape and retention.
Mobile Phase B AcetonitrileMethanol can sometimes cause broad peaks for tertiary amines.
Detection UV 254 nm (General) & 300-320 nm (Specific)Phenothiazines have a specific absorbance band around 300-320 nm that shifts upon S-oxidation.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the In Vitro Stability and Degradation of Phenothiazine Derivatives. Retrieved from 2

  • Beckett, A. H., et al. (1973).[3] Metabolism of phenothiazines: identification of N-oxygenated products by gas chromatography and mass spectrometry. Journal of Pharmacy and Pharmacology. Retrieved from 3

  • Schley, J. (1986).[4] Photo-decomposition and metabolism of the phenothiazine drug perazine. Arzneimittelforschung. Retrieved from 4

  • Patel, P., et al. (2013). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Journal of Chromatographic Science. Retrieved from 5

  • Breyer-Pfaff, U. (2025). Formation of identical metabolites from piperazine- and dimethylamino-substituted phenothiazine drugs. Sci-Hub/ResearchGate. Retrieved from 6

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine

Welcome to the technical support center for the synthesis of 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important phenothiazine derivative. We will delve into the critical aspects of the synthesis, offering troubleshooting advice and in-depth explanations to empower you in your experimental work.

Troubleshooting Guide: Enhancing Your Synthesis

The synthesis of 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine, a piperazine-containing phenothiazine, typically involves the N-alkylation of the phenothiazine core.[1][2] This class of compounds has significant therapeutic applications, and optimizing their synthesis is crucial for efficient drug development.[3][4][5]

Here, we address common issues encountered during this synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A low yield in the N-alkylation of phenothiazine can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Base Selection and Stoichiometry: The choice and amount of base are critical for the deprotonation of the phenothiazine nitrogen.

    • Insight: Strong bases like sodium hydride (NaH) or sodium amide (NaNH2) are commonly used to ensure complete deprotonation of the weakly acidic N-H proton of the phenothiazine ring.[1] Insufficient base will result in unreacted phenothiazine.

    • Recommendation: Use a slight excess (1.1-1.2 equivalents) of a strong base like NaH in an anhydrous aprotic solvent such as dimethylformamide (DMF) or toluene.[6]

  • Reaction Temperature and Time: The kinetics of the reaction are highly dependent on temperature.

    • Insight: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition of the product.

    • Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Optimize the reaction time to maximize product formation while minimizing byproduct accumulation. Microwave-assisted heating can sometimes offer better yields in shorter reaction times.[7]

  • Purity of Reactants and Solvent: The presence of impurities, especially water, can significantly impact the reaction.

    • Insight: Water will quench the strong base and can also react with the alkylating agent. Impurities in the phenothiazine starting material can lead to undesired side products.

    • Recommendation: Ensure your phenothiazine is pure, and use anhydrous solvents.[8] If necessary, purify the commercial phenothiazine by recrystallization.

Q2: I'm observing multiple spots on my TLC, indicating the formation of side products. How can I improve the selectivity of the reaction?

The formation of side products is a common challenge in the N-alkylation of phenothiazines. Here are the likely culprits and solutions:

  • Over-alkylation: It is possible for the piperazine nitrogen of the side chain to undergo a second alkylation, leading to a quaternary ammonium salt.

    • Insight: This is more likely to occur if the alkylating agent is used in a large excess or at high temperatures.

    • Recommendation: Use a controlled stoichiometry of the alkylating agent, typically 1.0-1.1 equivalents relative to the phenothiazine. Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Ring Substitution: While N-alkylation is the desired reaction, C-alkylation on the phenothiazine ring can occur under certain conditions, though it is less common for this specific reaction.[9]

    • Insight: The electron-rich phenothiazine ring is susceptible to electrophilic attack.

    • Recommendation: Employing a strong base that selectively deprotonates the nitrogen atom helps to favor N-alkylation.

  • Oxidation of Phenothiazine: The phenothiazine nucleus is susceptible to oxidation, especially at the sulfur atom, to form the corresponding sulfoxide or sulfone.[10][11]

    • Insight: This can be promoted by heat, light, and the presence of oxidizing agents.

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Use degassed solvents and protect the reaction from light.

Q3: The purification of the final product is challenging due to persistent impurities. What are the best practices for purification?

Effective purification is key to obtaining a high-purity product. Consider the following strategies:

  • Initial Work-up: A proper aqueous work-up is the first step in removing many impurities.

    • Insight: The basic nature of the product allows for its separation from neutral and acidic impurities.

    • Recommendation: After the reaction is complete, carefully quench the reaction mixture with water. Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.

  • Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities.

    • Insight: The polarity of the product and impurities will dictate the choice of the stationary and mobile phases.

    • Recommendation: Use silica gel as the stationary phase. A gradient elution system starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture containing a small amount of triethylamine to prevent streaking of the basic product) is often effective.

  • Crystallization: If the product is a solid, crystallization can be a highly effective final purification step.

    • Insight: This method relies on the differential solubility of the product and impurities in a given solvent system.

    • Recommendation: Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with hexane or ether) to find conditions that yield high-purity crystals. The formation of a salt, such as the hydrochloride or maleate, can sometimes facilitate crystallization and improve handling of the final product.[12][13]

Frequently Asked Questions (FAQs)

Q: What is the general reaction mechanism for the N-alkylation of phenothiazine?

A: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. First, a strong base abstracts the acidic proton from the nitrogen atom of the phenothiazine ring, forming a phenothiazinate anion. This anion then acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent (1-(2-chloropropyl)-4-methylpiperazine), displacing the leaving group (chloride) to form the desired N-alkylated product.

Q: Are there alternative synthetic routes I could consider?

A: While direct N-alkylation is the most common method, other approaches exist for the synthesis of phenothiazine derivatives. These include transition metal-catalyzed cross-coupling reactions, which can offer milder reaction conditions and broader substrate scope.[14] However, for this specific target molecule, direct N-alkylation remains the most straightforward and widely used method.

Q: How does the piperazine moiety influence the properties of the final compound?

A: The incorporation of a piperazine side chain is a common strategy in the design of phenothiazine-based drugs.[1][3] This group can significantly influence the compound's pharmacological properties, including its receptor binding profile and pharmacokinetic parameters. Piperazine-containing phenothiazines are often potent antipsychotic agents.[1]

Experimental Protocol: A Representative Synthesis

Below is a detailed, step-by-step protocol for the synthesis of 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine.

Materials:

  • Phenothiazine

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-(2-Chloropropyl)-4-methylpiperazine

  • Anhydrous Dimethylformamide (DMF)

  • Toluene

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Triethylamine

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add phenothiazine (1.0 eq).

  • Add anhydrous DMF (or toluene) to dissolve the phenothiazine.

  • Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Add a solution of 1-(2-chloropropyl)-4-methylpiperazine (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC (e.g., using a 9:1 mixture of ethyl acetate and triethylamine as the mobile phase).

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate containing 1% triethylamine.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine as an oil or solid.

Data Presentation

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueRationale
Molar Ratio (Phenothiazine:Base:Alkylating Agent) 1 : 1.1-1.2 : 1.0-1.1Ensures complete deprotonation while minimizing side reactions.
Reaction Temperature 80-100 °CBalances reaction rate with the potential for side reactions.
Reaction Time 4-8 hoursShould be optimized by monitoring with TLC.
Solvent Anhydrous DMF or TolueneAprotic polar solvents that facilitate the SN2 reaction.

Visualizations

Diagram 1: Synthetic Workflow

G A 1. Deprotonation Phenothiazine + NaH in Anhydrous DMF B 2. N-Alkylation Add 1-(2-chloropropyl)- 4-methylpiperazine A->B Formation of Phenothiazinate Anion C 3. Reaction Monitoring Heat to 80-90°C, TLC analysis B->C SN2 Reaction D 4. Work-up Aqueous Quench, Extraction C->D Reaction Completion E 5. Purification Column Chromatography D->E Crude Product F Final Product E->F Pure Product

Caption: A flowchart illustrating the key stages in the synthesis of 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine.

Diagram 2: Troubleshooting Logic

G Start Low Yield or Impurities? Base Check Base: - Type (NaH, NaNH2) - Stoichiometry (1.1-1.2 eq) Start->Base Yes Side_Products Side Products Observed? Start->Side_Products No Temp_Time Optimize Reaction: - Temperature (80-100°C) - Time (monitor by TLC) Base->Temp_Time Purity Verify Reactant/Solvent Purity: - Anhydrous Solvents - Pure Phenothiazine Temp_Time->Purity End Improved Synthesis Purity->End Over_Alkylation Reduce Alkylating Agent (1.0-1.1 eq) Side_Products->Over_Alkylation Yes Purification Purification Issues? Side_Products->Purification No Oxidation Inert Atmosphere (N2/Ar) Protect from Light Over_Alkylation->Oxidation Oxidation->End Workup Optimize Work-up: - pH adjustment - Extraction Solvent Purification->Workup Yes Purification->End No Chromatography Refine Chromatography: - Gradient Elution - Additive (Et3N) Workup->Chromatography Crystallization Attempt Crystallization/ Salt Formation Chromatography->Crystallization Crystallization->End

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. Journal of Medicinal and Medical Chemistry.
  • PROMAZINE HYDROCHLORIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia.
  • Promazine - Wikipedia. Available at: [Link]

  • SUBARNA 010_ADV ORG synthesis of heterocycles .pptx. Slideshare. Available at: [Link]

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI. Available at: [Link]

  • Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. PMC. Available at: [Link]

  • Promazine EP Impurities & USP Related Compounds. SynThink. Available at: [Link]

  • Microwaves asssited N-alkylation of phenothiazine. ResearchGate. Available at: [Link]

  • N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes. ResearchGate. Available at: [Link]

  • Phenothiazine. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Available at: [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. iosrphr.org. Available at: [Link]

  • Phenothiazine: Uses, Properties & Side Effects Explained. Vedantu. Available at: [Link]

  • A kind of synthetic method of promethazine hydrochloride. Google Patents.
  • Modified syntheses of 2-(methylthio)-10-(2-(1-methyl-2-piperidinyl)ethyl)phenothiazine (thioridazine) and 1-(3-(2-(methylsulfonyl)-10-phenothiazinyl)propyl)-piperidine-4-carboxamide (metopimazine). CoLab.ws. Available at: [Link]

  • Phenothiazine - Wikipedia. Available at: [Link]

  • Phenothiazine derivatives, compositions thereof and methods of preparation thereof. Google Patents.
  • Recent Developments of Antipsychotic Drugs with Phenothiazine Hybrids: A Review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. JOCPR. Available at: [Link]

  • Purification of phenothiazine. Google Patents.
  • Substituted (10h-phenothiazin-10-yl)propyl-1-piperazine derivatives, process for their preparation and thereapeutic agents containing them. Google Patents.
  • Synthesis of New N-Substituted Phenothiazine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and antifungal activity of some substituted phenothiazines and related compounds. Notables de la Ciencia - CONICET. Available at: [Link]

  • 1,2-Didehydrophenothiazines: preparation of 1-alkyl and 1-aryl-substituted phenothiazines by lithium-directed alkylation. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • 2-Chloro-7-isopropoxy-10-[3-(4-methyl-1-piperazinyl)propyl]phenothiazine, oxalate (1:2). SpectraBase. Available at: [Link]

  • Urinary metabolites of 10-[3'-(4"-methylpiperazinyl)-propyl]-phenothiazine (perazine) in psychiatric patients. I. Isolation, identification and determination of metabolites. PubMed. Available at: [Link]

  • The Purification of Phenothiazine. Semantic Scholar. Available at: [Link]

Sources

Troubleshooting

purification strategies for removing isomers from phenothiazine synthesis

Topic: Purification Strategies for Removing Isomers from Phenothiazine Synthesis Ticket ID: PTZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Introduction: The Phenothiazine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for Removing Isomers from Phenothiazine Synthesis Ticket ID: PTZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Phenothiazine Challenge

Welcome to the Phenothiazine Technical Support Center. If you are accessing this guide, you are likely encountering the "Bernthsen Bottleneck"—the difficulty in separating regioisomers (typically 2- vs. 4-substituted) or removing oxidative impurities (sulfoxides) that mimic structural isomers during HPLC/TLC analysis.

Phenothiazine derivatives are electron-rich, tricyclic systems prone to two specific purification failures:

  • Regioisomer Co-elution: The structural similarity between 2-substituted and 4-substituted isomers (arising from the cyclization of 3-substituted diphenylamines) often exceeds the selectivity of standard silica flash chromatography.

  • Oxidative Degradation: The sulfur bridge is highly susceptible to oxidation, forming sulfoxides (

    
    ) that behave like polar isomers, complicating yield calculations and purity assessments.
    

This guide provides self-validating protocols to resolve these issues.

Module 1: Chromatographic Resolution of Regioisomers

Issue: "My 2-substituted and 4-substituted isomers co-elute on standard silica gel." Root Cause: Standard silica relies on hydrogen bonding. Phenothiazine regioisomers often have identical polarities, making them inseparable by polarity alone. Solution: Exploit


-

interactions and shape selectivity using specialized stationary phases.
Protocol A: The "Base-Doped" Flash Method

Phenothiazines are basic amines. On acidic silica, they protonate, causing peak tailing that masks isomer separation. You must neutralize the silica surface.

  • Mobile Phase Preparation:

    • Base Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., Hexane:Ethyl Acetate).

    • Equilibration: Flush the column with 3 CV (Column Volumes) of the basic mobile phase before loading the sample. This deactivates acidic silanols.

  • Stationary Phase Selection:

    • Standard: Silica Gel 60 (requires TEA).

    • Advanced: Amino-functionalized silica (NH2-silica). This eliminates the need for TEA and often provides better isomer selectivity due to different surface interactions.

Protocol B: HPLC Method Development (Reverse Phase)

For analytical separation or preparative HPLC, C18 is often insufficient for structural isomers.

  • Column Choice: Switch to a Phenyl-Hexyl or Biphenyl column.

    • Mechanism:[1][2][3][4] These columns interact with the

      
      -electrons of the phenothiazine rings. The steric difference between a substituent at the 2-position (linear) vs. the 4-position (angular) alters the 
      
      
      
      -overlap, maximizing separation.
  • Buffer System:

    • Use Ammonium Acetate (10 mM, pH 5.0–6.0). Avoid low pH (<3) which fully protonates the nitrogen, reducing hydrophobicity and retention time.

Visual Workflow: Chromatographic Decision Tree

Purification_Workflow Start Crude Phenothiazine Mixture TLC_Check TLC Analysis (Solvent: Benzene/MeOH 9:1) Start->TLC_Check Tailing Are spots tailing? TLC_Check->Tailing Isomer_Sep Are isomers separated? Tailing->Isomer_Sep No Add_Base Add 1% TEA to Eluent (Deactivate Silanols) Tailing->Add_Base Yes Flash Flash Chromatography (Amino-Silica or Silica+TEA) Isomer_Sep->Flash Rf Delta > 0.1 Recryst Fractional Recrystallization (See Module 2) Isomer_Sep->Recryst Rf Delta < 0.1 Add_Base->Isomer_Sep HPLC_Prep Prep HPLC (Phenyl-Hexyl Column) Flash->HPLC_Prep Polishing Recryst->HPLC_Prep High Purity Req.

Caption: Decision matrix for selecting between chromatographic and crystallization pathways based on TLC behavior.

Module 2: Crystallization Tactics (The Scalable Approach)

Issue: "The product oils out instead of crystallizing," or "Isomers co-crystallize." Root Cause: Phenothiazines are lipophilic and have low melting points. Impurities (especially sulfoxides) act as "crystal poisons," preventing lattice formation.

Solvent Selection Matrix

Do not rely on single solvents. Use the Solvent Pair technique.

Solvent SystemRoleTarget Isomer ProfileNotes
Ethanol (Hot) Primary SolventGeneral PhenothiazinesStandard for Bernthsen products. Slow cooling is essential.
Isopropyl Ether (IPE) Selective Solvent2-Chlorophenothiazine Highly specific for separating 2-Cl from 4-Cl isomers.
Toluene / Hexane Solvent / Anti-solventN-alkylated derivativesDissolve in min. hot Toluene; add Hexane until turbid.
Acetone / Water Solvent / Anti-solventPolar derivativesGood for removing inorganic salts from the synthesis.
Troubleshooting "Oiling Out"

If your product forms a gummy oil at the bottom of the flask:

  • The Seed Trick: Save a tiny amount of crude solid before starting. Once the oil forms, scratch the glass side with a rod and add the "seed" crystal.

  • The Trituration Fix: Decant the mother liquor. Add cold Methanol or IPE to the oil and sonicate vigorously. This often forces the oil into a solid state by extracting the solvent keeping it amorphous.

Module 3: The "Ghost" Isomer (Sulfoxide Contamination)

Issue: "I see a new impurity peak that grows the longer I handle the sample." Diagnosis: This is likely the Phenothiazine-5-oxide (Sulfoxide) . Phenothiazines are radical scavengers; they oxidize upon exposure to air and light.

  • Detection: Sulfoxides are much more polar. On TLC, they will have a significantly lower Rf than the parent phenothiazine.

  • Prevention:

    • Amber Glass: ALL purification must happen in amber glassware or foil-wrapped columns.

    • Inert Atmosphere: Dry the final product under Vacuum/Argon, not in a standard air oven.

    • Chemical Reduction: If sulfoxides are present ( >5%), you can reduce them back to the parent phenothiazine using Zinc dust in Acetic Acid or Sodium Borohydride (mild conditions).

Frequently Asked Questions (FAQs)

Q1: Why does my phenothiazine turn pink/red on the silica column?

  • A: This is the "Pink Spot" phenomenon caused by the formation of the phenothiazinium radical cation . Silica is slightly acidic and oxidizing.

  • Fix: Flush the column with Nitrogen before use and ensure TEA is present in the eluent to suppress radical formation.

Q2: I am synthesizing 2-chlorophenothiazine. How do I minimize the 4-chloro isomer during synthesis?

  • A: Use Iodine (I2) as a catalyst during the sulfur fusion (Bernthsen reaction).[5] Iodine promotes the electrophilic substitution at the para position relative to the nitrogen, favoring the 2-isomer over the 4-isomer.

Q3: Can I use Alumina instead of Silica?

  • A: Yes. Neutral Alumina (Activity Grade II-III) is often better for phenothiazines because it is less acidic than silica, reducing tailing and on-column oxidation.

References

  • HPLC Method Parameters: Pistos, C., & Stewart, J. T. (2003).[6] Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column.[6][7] Biomedical Chromatography, 17(7), 465-470.[6] Link

  • Chiral & Isomer Separation: Tseng, W. B., et al. (2018). Enantioseparation of phenothiazines through capillary electrophoresis with solid phase extraction.[8][9] Journal of Food and Drug Analysis, 26(3).[8] Link

  • Synthesis & Oxidation: Liu, Y., et al. (2024).[10] Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Molecules, 29(13), 3038. Link

  • 2-Chlorophenothiazine Specifics: BenchChem Synthesis Database. Synthesis routes of 2-Chlorophenothiazine. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validated Analytical Methods for the Quantification of 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine (Thioridazine)

This guide provides an in-depth comparison of validated analytical methods for the quantification of 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine, commonly known as Thioridazine. It is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of validated analytical methods for the quantification of 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine, commonly known as Thioridazine. It is designed for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this phenothiazine antipsychotic agent in various matrices, including bulk drug, pharmaceutical dosage forms, and biological fluids.

The selection of an appropriate analytical method is contingent upon the specific application, required sensitivity, and the available instrumentation. This document objectively compares the performance of several common techniques, supported by experimental data from peer-reviewed literature and official pharmacopeias, and is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

Introduction to Thioridazine and the Imperative for Accurate Quantification

Thioridazine is a phenothiazine derivative used for the management of psychosis, such as schizophrenia.[5] Its clinical efficacy and safety are directly related to its concentration in pharmaceutical formulations and patient plasma levels. Therefore, robust, accurate, and validated analytical methods are paramount for:

  • Quality Control (QC): Ensuring the identity, purity, and potency of Thioridazine in bulk drug substances and finished pharmaceutical products.[5]

  • Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the drug in preclinical and clinical trials.[6]

  • Therapeutic Drug Monitoring (TDM): Optimizing patient dosage regimens and minimizing adverse effects.

  • Stability Studies: Assessing the degradation of Thioridazine under various environmental conditions to establish shelf-life and storage requirements.

The core of any reliable analytical method lies in its validation, a process that demonstrates the procedure is suitable for its intended purpose.[4] This guide is structured around this principle, ensuring that every discussed method is evaluated based on its proven performance.

Overview and Comparison of Analytical Techniques

Several analytical techniques have been successfully employed for the quantification of Thioridazine. The most prominent among these are High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method involves a trade-off between sensitivity, selectivity, cost, and speed.

High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC (RP-HPLC) is the most widely adopted technique for the routine analysis of Thioridazine in quality control settings.[5] This is due to its high precision, accuracy, and ability to separate the parent drug from its impurities and degradation products (stability-indicating capability).

  • Causality of Experimental Choices:

    • Stationary Phase: C18 columns are predominantly used as they provide excellent retention and separation for moderately polar compounds like Thioridazine.[5][6]

    • Mobile Phase: A mixture of an organic modifier (like acetonitrile or methanol) and an aqueous buffer is typical.[5][7] The buffer's pH is often acidic to ensure that the basic Thioridazine molecule is protonated, leading to sharp, symmetrical peaks and reproducible retention times.

    • Detection: UV detection is common, with wavelengths typically set around 264 nm or 285 nm where Thioridazine exhibits significant absorbance.[5][7]

UV-Visible Spectrophotometry

Spectrophotometric methods are valued for their simplicity, cost-effectiveness, and speed. They are often used for the quantification of Thioridazine in bulk and simple dosage forms where excipient interference is minimal.[8] Methods can be based on direct UV absorbance or involve the formation of a colored complex.[8][9]

  • Key Insight: While simple, direct UV spectrophotometry lacks the specificity of chromatographic methods. It is susceptible to interference from other UV-absorbing compounds. Derivative spectrophotometry can enhance specificity by separating overlapping spectra, allowing for the quantification of Thioridazine in the presence of degradation products like its sulphoxide.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as pharmacokinetic studies in biological fluids (plasma, blood, hair), LC-MS/MS is the gold standard.[6][11][12]

  • Principle of Operation: This technique couples the separation power of HPLC with the mass analysis capability of a tandem mass spectrometer. Quantification is typically performed using Multiple Reaction Monitoring (MRM), which provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.[6][11] This virtually eliminates matrix interference, a common challenge in bioanalysis.

Official Pharmacopoeial Methods

The United States Pharmacopeia (USP) provides official methods for the assay of Thioridazine.[13][14][15] The current USP assay for the bulk drug is a non-aqueous titration, where Thioridazine is dissolved in glacial acetic acid and titrated with perchloric acid, with the endpoint determined potentiometrically.[13][14][15] For tablets, the USP often specifies an HPLC method.[16]

  • Expertise Note: While titration is a primary method of analysis providing high accuracy for bulk drug substance, it is not stability-indicating and cannot be used for impurity profiling or analysis in complex matrices.

Comparative Performance Data

The following table summarizes the performance characteristics of various validated methods for Thioridazine quantification, compiled from published literature.

Parameter RP-HPLC[5] UV-Vis Spectrophotometry[8] LC-MS/MS (in Plasma)[6]
Linearity Range 5 - 25 µg/mL0.8 - 5.6 µg/mL0.1 - 1000 ng/mL
Limit of Detection (LOD) Not Reported0.03 µg/mL (Spectrofluorimetry)[17]< 0.1 ng/mL
Limit of Quantification (LOQ) Not Reported0.09 µg/mL (Spectrofluorimetry)[17]0.1 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%Not Reported85 - 115%
Precision (%RSD) < 2.0%< 2.17%< 15%
Selectivity High (Stability-indicating)Low to ModerateVery High
Primary Application QC, Assay, Impurity ProfilingBulk Drug AssayBioanalysis, Pharmacokinetics

The Framework of Method Validation: A Self-Validating System

A trustworthy analytical method is one that has been rigorously validated according to established guidelines, such as ICH Q2(R1).[1][2][3] The validation process ensures that the method is reliable for its intended purpose.

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subgraph "cluster_Evaluate" { label="Phase 3: Evaluation & Reporting"; style="filled"; fillcolor="#F1F3F4"; VR [label="Generate Validation\nReport", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; SOP [label="Establish System\nSuitability & SOP", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; VR -> SOP [color="#4285F4"]; }

VP -> Spec [label="Execute", color="#EA4335", style=dashed]; Spec -> Lin [color="#5F6368", style=invis]; Lin -> Acc [color="#5F6368", style=invis]; Acc -> Prec [color="#5F6368", style=invis]; Prec -> LOD [color="#5F6368", style=invis]; LOD -> Rob [color="#5F6368", style=invis]; Rob -> VR [label="Evaluate", color="#EA4335", style=dashed];

} axdot Caption: Workflow for Analytical Method Validation per ICH Q2(R1).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] For HPLC, this is often demonstrated using photodiode array (PDA) detection to assess peak purity and by spiking the sample with known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature). This provides an indication of its reliability during normal usage.

Detailed Experimental Protocol: A Validated RP-HPLC Method

This section provides a detailed, step-by-step protocol for a stability-indicating RP-HPLC method adapted from published literature for the quantification of Thioridazine in pharmaceutical dosage forms.[5]

Objective: To quantify Thioridazine and separate it from potential degradation products.

1. Instrumentation and Materials:

  • HPLC system with UV detector (e.g., Agilent 1260, Waters Alliance).

  • Column: Phenomenex Luna C18 (150 mm x 4.6 mm, 5 µm particle size).[5]

  • Solvents: HPLC grade Methanol and Water.

  • Reference Standard: USP Thioridazine RS.

  • Sample: Thioridazine tablets.

2. Chromatographic Conditions:

  • Mobile Phase: Methanol: Water (55:45 v/v).

    • Rationale: This composition provides adequate retention and a reasonable run time for Thioridazine on a C18 column. The high organic content ensures good solubility.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 285 nm.[5]

    • Rationale: This wavelength provides good sensitivity for Thioridazine.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of Thioridazine Reference Standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of Methanol and sonicate to dissolve.

    • Dilute to volume with Methanol and mix well.

  • Working Standard Solutions (5-25 µg/mL):

    • Prepare a series of dilutions from the Standard Stock Solution using Methanol as the diluent to create calibration standards. For example, to make a 15 µg/mL solution, pipette 0.15 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with Methanol.[5]

  • Sample Preparation (from Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of Thioridazine and transfer to a 10 mL volumetric flask.

    • Add ~7 mL of Methanol, sonicate for 15 minutes to ensure complete extraction, then dilute to volume with Methanol.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute the filtered solution with Methanol to a final theoretical concentration within the calibration range (e.g., 15 µg/mL).

4. System Suitability:

  • Before sample analysis, inject the 15 µg/mL working standard solution five times.

  • Acceptance Criteria: The %RSD for the peak area should be ≤ 2.0%. The theoretical plates (N) should be > 2000, and the tailing factor should be < 2.0.[5] This ensures the chromatographic system is performing adequately.

5. Analysis and Calculation:

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Inject the prepared sample solution.

  • Calculate the concentration of Thioridazine in the sample using the linear regression equation from the calibration curve.

dot digraph "HPLC_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

subgraph "cluster_Prep" { label="Preparation Phase"; style="filled"; fillcolor="#F1F3F4"; MP [label="Prepare Mobile Phase\n(Methanol:Water 55:45)", fillcolor="#FFFFFF", fontcolor="#202124"]; SS [label="Prepare Standard Stock\n(1000 µg/mL)", fillcolor="#FFFFFF", fontcolor="#202124"]; WS [label="Prepare Working Standards\n(5-25 µg/mL)", fillcolor="#FFFFFF", fontcolor="#202124"]; SP [label="Prepare Sample Solution\n(Extract & Dilute)", fillcolor="#FFFFFF", fontcolor="#202124"]; SS -> WS; }

subgraph "cluster_Analysis" { label="Analysis Phase"; style="filled"; fillcolor="#F1F3F4"; SysSuit [label="System Suitability Test\n(Inject Standard 5x)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Calib [label="Generate Calibration Curve", fillcolor="#FFFFFF", fontcolor="#202124"]; InjectS [label="Inject Sample", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_Data" { label="Data Processing"; style="filled"; fillcolor="#F1F3F4"; Calc [label="Calculate Concentration\nusing Regression", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [label="Report Results", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

MP -> SysSuit [style=dashed, color="#5F6368"]; WS -> SysSuit [style=dashed, color="#5F6368"]; SP -> InjectS [style=dashed, color="#5F6368"]; SysSuit -> Calib [label="Pass", color="#34A853"]; SysSuit -> MP [label="Fail", color="#EA4335"]; Calib -> InjectS; InjectS -> Calc; Calc -> Report; } axdot Caption: Experimental workflow for the RP-HPLC quantification of Thioridazine.

Conclusion and Recommendations

The choice of an analytical method for the quantification of 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine is dictated by the analytical problem at hand.

  • For routine quality control of bulk drug and pharmaceutical formulations, a validated RP-HPLC method offers the best balance of selectivity, precision, and cost. It is robust and can be readily implemented in most analytical laboratories.

  • For rapid, high-throughput screening or in resource-limited settings, UV-Vis Spectrophotometry can be a viable option, provided its limitations in specificity are understood and controlled for.

  • For bioanalytical applications , such as pharmacokinetic studies where ultimate sensitivity and selectivity are required to measure low concentrations in complex biological matrices, LC-MS/MS is the unequivocal method of choice.

Regardless of the method selected, rigorous validation in accordance with ICH guidelines is not merely a regulatory requirement but a fundamental scientific necessity to ensure the generation of trustworthy and reproducible data.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Sathyanathan, V., et al. (2017). Development of RP-HPLC method for the estimation of Thioridazine in pharmaceutical dosage form. Indian Journal of Research in Pharmacy and Biotechnology. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA), Australia. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC-MS/MS With Application to a Pharmacokinetic Study in Rats. (2025). Biomedical Chromatography. [Link]

  • Thioridazine - Definition, Identification, Assay - USP 2025. Pharmacopeia.cn. [Link]

  • Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC–MS/MS With Application to a Pharmacokinetic Study in Rats. ResearchGate. [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Janicka, M., & Krzek, J. (2003). UV Derivative Spectrophotometric Study of the Photochemical Degradation of Thioridazine Hydrochloride. Journal of Trace and Microprobe Techniques. [Link]

  • Basavaiah, K., & Charan, V. S. (2002). Spectrophotometric determination of some phenothiazine drugs using 3-methylbenzothiazolin-2-one hydrazone. Analyst. [Link]

  • El-Didamony, A. M., & Moustafa, M. A. (2012). Spectrophotometric Determination of Thioridazine Hydrochloride in Tablets and Biological Fluids by Ion-Pair and Oxidation Reactions. Spectroscopy: An International Journal. [Link]

  • A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Waters Corporation. [Link]

  • Proelss, H. F., & Lohmann, H. J. (1977). Reverse-Phase HPLC Determination of Thioridazine and Mesoridazine in Whole Blood. Journal of Analytical Toxicology. [Link]

  • Pragst, F., et al. (2002). LC-MS-MS Analysis of the Neuroleptics Clozapine, Flupentixol, Haloperidol, Penfluridol, Thioridazine, and Zuclopenthixol in Hair. Journal of Analytical Toxicology. [Link]

  • USP Monographs: Thioridazine. USP29-NF24. [Link]

  • Thioridazine Hydrochloride Tablets. USP Monographs. [Link]

  • Pragst, F., et al. (2002). LC-MS-MS analysis of the neuroleptics clozapine, flupentixol, haloperidol, penfluridol, thioridazine, and zuclopenthixol in hair obtained from psychiatric patients. Journal of Analytical Toxicology. [Link]

  • Gao, J., et al. (2015). HPLC determination of the content and the related substances of thioridazine hydrochloride tablets. Journal of Pharmaceutical Analysis. [Link]

  • Thioridazine. Web of Pharma. [Link]

  • Spectrofluorimetric determination of thioridazine and flupentixol in dosage forms; application to content uniformity test. Semantic Scholar. [Link]

  • Darwish, I. A., et al. (2010). Spectrofluorimetric determination of thioridazine and flupentixol in dosage forms; application to content uniformity test. ResearchGate. [Link]

  • Thioridazine Hydrochloride. Scribd. [Link]

  • HPTLC Method Development and Validation: An Overview. PharmaInfo. [Link]

  • Kshirsagar, R. S., et al. (2012). HPTLC method development and validation: Strategy to minimize methodological failures. Journal of Food and Drug Analysis. [Link]

  • Separation of Thioridazine hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Sonia, K., et al. (2018). HPTLC method development and validation: An overview. ResearchGate. [Link]

  • Bhushan, R., & Gupta, D. (2006). HPLC resolution of thioridazine enantiomers from pharmaceutical dosage form using cyclodextrin-based chiral stationary phase. Journal of Chromatography B. [Link]

  • HPLC resolution of thioridazine enantiomers from pharmaceutical dosage form using cyclodextrin-based chiral stationary phase. ResearchGate. [Link]

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Comparative

comparative pharmacokinetics of 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine and promethazine

A Technical Guide for Researchers and Drug Development Professionals This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of two phenothiazine derivatives: 10-(2-(4-Methyl-1-piperazinyl)pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of two phenothiazine derivatives: 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine, understood in the context of its close relation to the antipsychotic agent Perazine, and the well-established antihistamine, Promethazine. This document is intended for researchers, scientists, and drug development professionals, offering a technical synthesis of their absorption, distribution, metabolism, and excretion (ADME) properties, supported by experimental data and methodologies.

Introduction to the Compounds

Phenothiazines are a class of neuropsychiatric drugs with a tricyclic structure that have been in clinical use for decades[1][2]. While sharing a common chemical scaffold, substitutions on the phenothiazine ring and its side chain result in a wide spectrum of pharmacological activities and pharmacokinetic behaviors[3][4].

Perazine , a piperazine-type phenothiazine, is utilized as a neuroleptic agent for the treatment of psychotic disorders[1][5]. Its chemical structure, 10-[3-(4-methyl-1-piperazinyl)propyl]phenothiazine, dictates its interaction with dopamine receptors, which is central to its therapeutic effect.

Promethazine , an ethylamino derivative of phenothiazine, is primarily known for its potent antihistaminic and sedative properties[6][7][8]. It is widely used for the management of allergies, motion sickness, and as a sedative[6][8][9].

Comparative Pharmacokinetic Profiles

The journey of a drug through the body is a critical determinant of its efficacy and safety. The following sections compare the key pharmacokinetic parameters of Perazine and Promethazine.

Absorption

Promethazine is well absorbed from the gastrointestinal tract following oral administration, with an average of 88% of the dose being absorbed[9][10]. However, it undergoes extensive first-pass metabolism in the liver, which significantly reduces its absolute bioavailability to approximately 25%[7][9][10]. Clinical effects are typically observed within 20 minutes after oral, rectal, or intramuscular administration[6][8]. The time to reach maximum plasma concentration (Tmax) can be variable, with oral syrup generally leading to a faster absorption and higher peak plasma concentration (Cmax) compared to rectal suppositories[9][10].

Perazine , like other phenothiazines, is generally well absorbed from the GI tract[11]. However, it is also subject to considerable first-pass metabolism, a common feature of many antipsychotic drugs[12]. This presystemic elimination can lead to significant interindividual variability in plasma concentrations[11].

Distribution

Promethazine is widely distributed throughout the body tissues[6]. It has a large volume of distribution, reported to be around 1970 L[7]. Despite its widespread distribution, concentrations in the brain are lower compared to other organs, although still higher than plasma concentrations[6]. Promethazine is highly protein-bound, with reports of 76-93% binding to plasma proteins[6]. It readily crosses the placenta[6].

The distribution of Perazine and other phenothiazine antipsychotics is also extensive, characterized by a large apparent volume of distribution[12]. This is consistent with their lipophilic nature, allowing them to readily cross cell membranes and distribute into various tissues, including the central nervous system.

Metabolism

Promethazine is primarily metabolized in the liver[6]. The main metabolic pathways include S-oxidation, N-demethylation, and hydroxylation. The major metabolite is promethazine sulfoxide, which is inactive[7]. The metabolism of promethazine is a key factor in its low oral bioavailability due to the significant first-pass effect[7].

Perazine undergoes extensive hepatic biotransformation. The metabolism of perazine involves N-oxidation, 5-sulphoxidation, and N-demethylation[5][13]. The N-oxides have been identified as a major class of metabolites excreted in the urine[14]. Studies using human liver microsomes have identified that CYP1A2 and CYP3A4 are the main cytochrome P450 isoenzymes responsible for 5-sulphoxidation, while CYP2C19 is the primary isoenzyme catalyzing N-demethylation[5]. Genetic variations in these CYP enzymes can contribute to the interindividual differences in drug response and side effects[15].

Excretion

The metabolites of Promethazine are excreted in the urine and feces, primarily as inactive promethazine sulfoxide and glucuronides[6]. Less than 1% of a dose is excreted as unchanged drug in the urine, indicating that its clearance is almost entirely metabolic[7]. The plasma half-life of promethazine is reported to be between 7 and 14 hours[10].

For Perazine , the elimination of its metabolites also occurs through both renal and fecal routes[3]. The long elimination half-life of many phenothiazine antipsychotics, often around 24 hours, allows for once or twice-daily dosing regimens[12].

Summary of Pharmacokinetic Parameters

ParameterPerazine (and related phenothiazines)Promethazine
Oral Bioavailability Low to moderate, significant first-pass metabolism[11][12]~25% due to extensive first-pass metabolism[7][9][10]
Time to Peak (Tmax) VariableVariable, faster with oral syrup than suppositories[9][10]
Protein Binding High76-93%[6]
Volume of Distribution Large[12]Large (~1970 L)[7]
Metabolism Extensive hepatic metabolism via N-oxidation, S-oxidation, and N-demethylation (CYP1A2, CYP3A4, CYP2C19)[5]Extensive hepatic metabolism via S-oxidation and N-demethylation[7]
Major Metabolites N-oxides, N-desmethylperazine, perazine 5-sulphoxide[5][14]Promethazine sulfoxide (inactive)[7]
Elimination Half-life ~24 hours (typical for many phenothiazine antipsychotics)[12]7-14 hours[10]
Route of Excretion Urine and feces (as metabolites)[3]Urine and feces (as metabolites)[6]

Experimental Protocols for Pharmacokinetic Analysis

The determination of pharmacokinetic parameters relies on robust and validated bioanalytical methods. The following outlines a general workflow for a comparative pharmacokinetic study of Perazine and Promethazine.

Study Design

A randomized, crossover study design is often employed to compare pharmacokinetic profiles. Healthy human volunteers or animal models (e.g., rats, dogs) can be used depending on the stage of drug development.

Workflow for a Preclinical Pharmacokinetic Study

G cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase animal_model Animal Model Selection (e.g., Wistar Rats) dosing Drug Administration (Oral or Intravenous) animal_model->dosing Acclimatization sampling Serial Blood Sampling (e.g., via tail vein) dosing->sampling Defined time points extraction Plasma Sample Preparation (e.g., Solid-Phase Extraction) sampling->extraction Plasma separation analysis Bioanalytical Method (e.g., UHPLC-MS/MS) extraction->analysis Analyte quantification pk_calc Pharmacokinetic Parameter Calculation (Non-compartmental analysis) analysis->pk_calc Concentration-time data comparison Statistical Comparison of Parameters pk_calc->comparison e.g., AUC, Cmax, T1/2

Caption: Preclinical pharmacokinetic study workflow.

Detailed Methodologies

1. Animal Studies:

  • Subjects: Male Wistar rats are commonly used for preclinical pharmacokinetic studies[16]. Animals should be housed in controlled conditions with a standard diet and water ad libitum.

  • Drug Administration: Perazine and Promethazine can be administered orally (p.o.) via gavage or intravenously (i.v.) via the tail vein. A typical oral dose for preclinical studies might be in the range of 1-10 mg/kg[16].

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.

2. Bioanalytical Method - UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for the quantification of drugs and their metabolites in biological matrices[17].

  • Sample Preparation: A solid-phase extraction (SPE) or liquid-liquid extraction method is typically used to extract the analytes from the plasma matrix and remove interfering substances.

  • Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of phenothiazine derivatives. The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer with a gradient elution.

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for the parent drug and its metabolites and then monitoring for specific product ions after fragmentation, which provides high selectivity and sensitivity.

3. Pharmacokinetic Data Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

Metabolite Identification Workflow

G cluster_sample Sample Collection & Incubation cluster_analysis Analytical Identification cluster_structure Structural Elucidation incubation Incubation of Drug with Liver Microsomes or Hepatocytes quenching Reaction Quenching incubation->quenching lc_ms High-Resolution LC-MS/MS Analysis quenching->lc_ms data_proc Data Processing & Metabolite Prediction lc_ms->data_proc msms_interp MS/MS Fragmentation Pattern Interpretation data_proc->msms_interp nmr NMR Spectroscopy (for definitive structure) msms_interp->nmr If necessary

Caption: In vitro metabolite identification workflow.

Conclusion

This comparative guide highlights the distinct pharmacokinetic profiles of Perazine and Promethazine, despite their shared phenothiazine core. Promethazine, with its shorter half-life and primary use as an antihistamine, exhibits well-characterized absorption and metabolism, albeit with significant first-pass effect. Perazine, as a neuroleptic, shares the general pharmacokinetic characteristics of other phenothiazine antipsychotics, including extensive metabolism by multiple CYP450 enzymes, leading to potential drug-drug interactions and interindividual variability. A thorough understanding of these pharmacokinetic differences is paramount for optimizing therapeutic regimens, predicting potential adverse effects, and guiding the development of new phenothiazine-based therapeutics. The experimental workflows provided offer a foundational approach for researchers to conduct their own comparative pharmacokinetic assessments.

References

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  • DeVane, C. L. (1994). Brief comparison of the pharmacokinetics and pharmacodynamics of the traditional and newer antipsychotic drugs. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 51(24 Suppl 3), S6-11. [Link]

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Validation

reproducing synthesis results for 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine

For Researchers, Scientists, and Drug Development Professionals Introduction Prochlorperazine, chemically known as 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine, is a phenothiazine derivative with significant therap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochlorperazine, chemically known as 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine, is a phenothiazine derivative with significant therapeutic applications.[1] It is primarily used for the treatment of severe nausea and vomiting, and also in the management of psychotic disorders such as schizophrenia.[2][3][4][5] The synthesis of Prochlorperazine is a critical process for pharmaceutical production, and various methods have been developed over the years, each with its own set of advantages and challenges.

This guide provides an in-depth comparison of the prevalent synthesis routes for Prochlorperazine, offering detailed experimental protocols and an analysis of the rationale behind the selection of different reagents and conditions. We will explore the classical approach utilizing sodamide, a more contemporary method employing sodium tertiary butoxide, and briefly touch upon modern techniques such as phase-transfer catalysis and microwave-assisted synthesis.

Core Synthesis Strategy: N-Alkylation of 2-Chlorophenothiazine

The most common and direct route to Prochlorperazine involves the N-alkylation of 2-chlorophenothiazine with the side chain precursor, 1-(3-chloropropyl)-4-methylpiperazine.[1] This reaction hinges on the deprotonation of the secondary amine on the phenothiazine ring, followed by nucleophilic substitution.

Caption: General synthetic scheme for Prochlorperazine.

The choice of base and solvent is crucial in this synthesis, directly impacting the reaction's efficiency, safety, and the impurity profile of the final product.

Comparative Analysis of Synthesis Protocols

Here, we compare two prominent methods for the synthesis of Prochlorperazine: the classical sodamide-based method and a more modern approach using sodium tertiary butoxide.

ParameterMethod 1: Classical SynthesisMethod 2: Modern Synthesis
Base Sodamide (NaNH₂)Sodium tertiary butoxide (NaOtBu)
Solvent TolueneDimethyl sulfoxide (DMSO)
Temperature 120°C[6]30-50°C[6]
Reaction Time Not explicitly stated, typically several hoursMonitored by HPLC until completion[6]
Yield Generally lower due to side reactions[6]~62%[6]
Purity Prone to higher levels of impurities[6]High purity (99.88% as edisylate salt)[6]
Safety Sodamide is highly hazardous and water-reactive[6]Sodium tertiary butoxide is less hazardous

Detailed Experimental Protocols

Method 1: Classical Synthesis using Sodamide in Toluene

This method, while historically significant, is now less favored due to the hazardous nature of sodamide.[6]

Rationale: Sodamide is a strong base capable of deprotonating the phenothiazine nitrogen. Toluene serves as a high-boiling, non-polar solvent.

Experimental Protocol:

  • To a solution of 2-chlorophenothiazine in dry toluene, add sodamide under an inert atmosphere.

  • Heat the mixture to 120°C to facilitate the formation of the sodium salt of 2-chlorophenothiazine.[6]

  • Add 1-(3-chloropropyl)-4-methylpiperazine to the reaction mixture and maintain the temperature.

  • After the reaction is complete, cool the mixture and carefully quench with water.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation or crystallization.

Challenges: The use of sodamide poses significant safety risks as it reacts violently with water.[6] Its poor solubility can also lead to incomplete reactions and the formation of impurities.[6]

Method 2: Modern Synthesis using Sodium Tertiary Butoxide in DMSO

This improved method offers a safer and more efficient alternative to the classical approach.[6]

Rationale: Sodium tertiary butoxide is a strong, non-pyrophoric base that is soluble in organic solvents. DMSO is a polar aprotic solvent that can accelerate nucleophilic substitution reactions.

Experimental Protocol:

  • In a reaction vessel, combine 2-chlorophenothiazine (75.0 g) and dimethyl sulfoxide (260 ml).[6]

  • Add sodium tertiary butoxide (37.05 g) to the mixture and stir at 10-20°C.[6]

  • Gradually add 1-(3-chloropropyl)-4-methylpiperazine (42.6 g) to the reaction mixture.[6]

  • Heat the mixture to 30-50°C and stir until the reaction is complete, monitoring its progress by HPLC.[6]

  • Upon completion, quench the reaction by adding water and extract the product with toluene.[6]

  • Wash the organic layer with dilute hydrochloric acid. The aqueous layer is then washed with toluene and dichloromethane.

  • Basify the aqueous layer with sodium hydroxide solution and extract the Prochlorperazine with toluene.

  • Concentrate the organic layer to obtain the final product. The reported yield for this process is approximately 61.9%.[6]

Caption: Workflow for the modern synthesis of Prochlorperazine.

Advanced Synthesis Methodologies

While the above methods are well-established, modern organic synthesis offers alternative approaches that can provide advantages in terms of efficiency, safety, and environmental impact.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis can be a powerful tool for N-alkylation reactions.[7] This technique involves the use of a catalyst, such as a quaternary ammonium salt, to facilitate the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs. This can allow for the use of milder bases and can lead to higher yields and fewer side products.[8]

Microwave-Assisted Synthesis

Synthesis of the Key Intermediate: 1-(3-Chloropropyl)-4-methylpiperazine

The availability and purity of the alkylating agent, 1-(3-chloropropyl)-4-methylpiperazine, are crucial for the successful synthesis of Prochlorperazine.[12][13][14] A common method for its preparation is as follows:

Experimental Protocol:

  • A solution of 1-(3-chlorophenyl)piperazine hydrochloride (2.153 mole) and 1-bromo-3-chloropropane (2.153 mole) is prepared in a mixture of water and acetone.[15]

  • A 50% sodium hydroxide solution (5.333 mole) is added dropwise while maintaining the temperature between 0-10°C.[15]

  • The reaction mixture is stirred for 16 hours at room temperature.[15]

  • The organic phase is separated and concentrated under reduced pressure.

  • The resulting oil is taken up in acetone, filtered, and the filtrate is concentrated.

  • The residue is dissolved in boiling dilute hydrochloric acid. Upon cooling, the hydrochloride salt of the product crystallizes and is collected.

  • The free base can be obtained by treating the hydrochloride salt with a 10% sodium hydroxide solution and extracting with ether.[15] A yield of 66% for the hydrochloride salt has been reported.[15]

Conclusion

The synthesis of Prochlorperazine has evolved from hazardous classical methods to more efficient and safer modern protocols. The use of sodium tertiary butoxide in DMSO represents a significant improvement over the traditional sodamide-based synthesis, offering higher yields, better purity, and improved safety. While alternative techniques like phase-transfer catalysis and microwave-assisted synthesis hold promise for further optimization, the modern protocol described provides a robust and industrially viable method for the production of this important pharmaceutical agent. The synthesis and purity of the key intermediate, 1-(3-chloropropyl)-4-methylpiperazine, are also critical factors in achieving a high-quality final product.

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